molecular formula C23H26FN5O3 B611704 Vorolanib CAS No. 1013920-15-4

Vorolanib

Cat. No.: B611704
CAS No.: 1013920-15-4
M. Wt: 439.5 g/mol
InChI Key: KMIOJWCYOHBUJS-HAKPAVFJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vorolanib (also known as CM082 or X-82) is an orally bioavailable, small-molecule, multi-targeted receptor tyrosine kinase inhibitor (TKI) with anti-angiogenic and anti-tumor properties. Its primary research value lies in its potent inhibition of key angiogenesis receptors, including all isoforms of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), with additional activity against FGFR and FLT3 . This targeted mechanism disrupts critical signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors and drive pathological neovascularization in retinal diseases . In preclinical studies, this compound demonstrated a dose-dependent inhibition of tumor growth in various xenograft models and achieved complete tumor regression in an MV-4-11 model . A key differentiator from some earlier kinase inhibitors is its short half-life and limited tissue accumulation, which is associated with a potentially improved toxicity profile in preclinical models . Research applications for this compound are broad. In oncology, it is being investigated as a monotherapy and in combination with other agents, such as everolimus and immune checkpoint inhibitors, for advanced solid tumors, renal cell carcinoma (RCC), and non-small cell lung cancer (NSCLC) . In ophthalmology, its anti-angiogenic effect is being leveraged in clinical development for neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME), including via a sustained-release intravitreal insert (EYP-1901) that has shown promising results in reducing treatment burden in clinical trials . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIOJWCYOHBUJS-HAKPAVFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013920-15-4
Record name Vorolanib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorolanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VOROLANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vorolanib's Mechanism of Action in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular mechanisms through which Vorolanib (also known as CM082 or X-82) exerts its anti-angiogenic effects. It consolidates data from preclinical and clinical studies, details experimental methodologies, and visualizes key signaling pathways.

Executive Summary

Pathological angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, metastasis, and various ocular diseases like wet age-related macular degeneration (wAMD).[1] this compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) designed to disrupt this process.[2][3] It primarily functions as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5] Preclinical studies have consistently demonstrated this compound's potent anti-angiogenic and anti-tumor activities, often with a more favorable safety profile compared to similar TKIs like sunitinib.[6][7] This guide elucidates the core mechanism of action, supported by quantitative data and detailed experimental context.

Core Mechanism of Action: Inhibition of Key Angiogenic Pathways

This compound's primary anti-angiogenic effect stems from its inhibition of multiple receptor tyrosine kinases (RTKs) that are central to the proliferation and migration of endothelial cells and the maturation of new blood vessels.[2]

Inhibition of the VEGF/VEGFR Signaling Axis

The VEGF/VEGFR signaling pathway is a master regulator of angiogenesis.[5] this compound potently inhibits all VEGFR isoforms.[1][5] The most critical target in this pathway is VEGFR2 (also known as Kinase Insert Domain Receptor, KDR), which mediates the majority of the mitogenic and permeability-enhancing effects of VEGF.[6]

The mechanism proceeds as follows:

  • VEGF Ligand Binding: Under normal and pathological conditions, VEGF-A binds to the extracellular domain of VEGFR2 on endothelial cells.

  • Receptor Dimerization & Autophosphorylation: This binding event induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.

  • Downstream Signaling Cascade: The phosphorylated receptor acts as a docking site for various signaling proteins, activating multiple downstream pathways, including:

    • RAS/MEK/ERK Pathway: Promotes endothelial cell proliferation.

    • PI3K/AKT Pathway: Promotes endothelial cell survival and permeability.

    • STAT3 Pathway: Contributes to cell proliferation and migration.[8]

  • This compound's Point of Intervention: this compound acts as an ATP-competitive inhibitor at the kinase domain of VEGFR2.[9] By binding to this domain, it blocks the autophosphorylation of the receptor. This action prevents the recruitment and activation of all downstream signaling molecules, effectively shutting down VEGF-induced endothelial cell proliferation, migration, and survival.[6][8]

Computer modeling studies predict that this compound is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.[1][10] Type II inhibitors are often more selective than type I inhibitors, which may contribute to this compound's distinct safety profile.[1][10]

Inhibition of the PDGF/PDGFR Signaling Axis

In addition to its effects on endothelial cells, this compound targets PDGFRs, particularly PDGFRβ.[6][9] This receptor is primarily expressed on pericytes and vascular smooth muscle cells, which are crucial for the structural integrity and maturation of newly formed blood vessels.[2] By inhibiting PDGFRβ, this compound disrupts the recruitment of these supportive cells, leading to the formation of unstable and leaky vessels that cannot adequately supply tumors.[2]

Other Kinase Targets

Preclinical studies have shown that this compound also inhibits other kinases, including FLT3 and c-Kit, which are implicated in certain hematological malignancies and tumor growth.[6][7][9] This multi-targeted profile contributes to its broad anti-tumor activity.[3]

Quantitative Data and Efficacy

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity of this compound
Assay TypeTarget Cell/KinaseMetricThis compound ValueSunitinib Value (for comparison)Staurosporine Value (for comparison)Reference
Cell ProliferationVEGF-stimulated HUVECsIC₅₀31 nM--[8]
Cell ProliferationVEGF₁₆₅-induced Primary HUVECsIC₅₀92.37 nM12.55 nM-[6]
Cell ProliferationPrimary HUVECs (unstimulated)IC₅₀>2,000 nM-8.12 nM[6]
Cell ProliferationMV-4-11 (FLT3-ITD mutant leukemia)IC₅₀140 nM14.81 nM-[6]
Kinase InhibitionKDR, PDGFRβ, FLT3, KIT-Potent InhibitionPotent Inhibition-[6]
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound
Model TypeCancer Type / ModelDosingKey FindingSunitinib ComparisonReference
XenograftMV-4-11 (Leukemia)80 mg/kg (bid)Complete tumor regression-[6]
XenograftA549, 786-O, HT-29, etc.Dose-dependentSignificant tumor growth inhibitionComparable to 40 mg/kg (qd)[6]
Xenograft (MVD)General160 mg/kg (80 mg/kg bid)Significant inhibition of microvessel densityComparable to 40 mg/kg (qd)[6]

Visualizations of Pathways and Workflows

Signaling Pathway Diagrams

Vorolanib_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Pathways cluster_effects Cellular Effects VEGF VEGF Ligand VEGFR VEGFR2 (KDR) VEGF->VEGFR Binding ATP ATP VEGFR->ATP Dimerization & Phosphorylation RAS_MEK_ERK RAS/MEK/ERK VEGFR->RAS_MEK_ERK PI3K_AKT PI3K/AKT VEGFR->PI3K_AKT STAT3 STAT3 VEGFR->STAT3 This compound This compound This compound->VEGFR Inhibition ADP ADP ATP->ADP Proliferation Proliferation RAS_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation Migration Migration STAT3->Migration

Caption: this compound inhibits VEGFR2 phosphorylation, blocking downstream signaling.

Experimental Workflow Diagrams

HUVEC_Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HUVEC 1. Culture HUVECs Matrigel 2. Coat plates with Matrigel Seed 3. Seed HUVECs on Matrigel Matrigel->Seed Treat 4. Treat with - Vehicle (Control) - VEGF - VEGF + this compound Seed->Treat Incubate 5. Incubate Treat->Incubate Image 6. Image tube formation Incubate->Image Quantify 7. Quantify tube length/nodes Image->Quantify

Caption: Workflow for the in vitro HUVEC tube formation assay.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the protocols for key experiments used to characterize this compound's anti-angiogenic properties.

HUVEC Proliferation Assay
  • Objective: To determine the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), both with and without VEGF stimulation.

  • Methodology:

    • Cell Culture: HUVECs are cultured in endothelial cell growth medium.

    • Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

    • Starvation: The medium is replaced with a low-serum medium for several hours to synchronize the cells and reduce baseline proliferation.

    • Treatment: Cells are treated with a serial dilution of this compound or a vehicle control, in the presence or absence of a stimulating factor like VEGF (e.g., 40 ng/mL).[8]

    • Incubation: Plates are incubated for a set period (e.g., 48-72 hours).

    • Quantification: Cell viability/proliferation is measured using a standard method such as MTS or CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

    • Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀).[6]

In Vitro Tube Formation Assay
  • Objective: To assess this compound's ability to inhibit the formation of capillary-like structures by endothelial cells in vitro.[6]

  • Methodology:

    • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize.

    • Cell Seeding: HUVECs are harvested and seeded onto the Matrigel-coated wells.

    • Treatment: The cells are immediately treated with this compound, a vehicle control, and/or VEGF.

    • Incubation: The plate is incubated for 4-18 hours, allowing time for the control cells to form a network of tube-like structures.

    • Imaging: The formation of networks is observed and captured using a microscope.

    • Analysis: The degree of tube formation is quantified by measuring parameters such as total tube length, number of nodes, and number of branches using imaging software.[8]

Kinase Activity Assay (HotSpot™ Assay)
  • Objective: To determine the inhibitory profile of this compound against a panel of kinases, including VEGFRs.[1]

  • Methodology:

    • Assay Principle: The HotSpot™ assay is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from ATP into a peptide or protein substrate by a specific kinase.

    • Reaction: The kinase, substrate, ATP (containing ³³P-ATP), and varying concentrations of the inhibitor (this compound) are combined in a reaction buffer.

    • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

    • Separation: The reaction is stopped, and the radiolabeled substrate is separated from the residual ³³P-ATP, typically by capturing the substrate on a filter membrane.

    • Detection: The radioactivity on the filter is measured using a scintillation counter.

    • Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and this data is used to determine the IC₅₀ value.[1]

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.[6]

  • Methodology:

    • Cell Implantation: Human tumor cells (e.g., A549, 786-O) are injected subcutaneously into immunocompromised mice.[6]

    • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

    • Treatment: Mice are randomized into groups and treated with oral this compound (e.g., at doses of 80 or 160 mg/kg), a vehicle control, or a comparator drug like sunitinib.[6]

    • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

    • Endpoint & Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.

    • Microvessel Density (MVD) Analysis: To specifically assess angiogenesis, tumor sections are stained using immunofluorescence for an endothelial cell marker like CD31. The density of blood vessels is then quantified to determine the effect of the treatment on tumor angiogenesis.[6]

Conclusion

This compound is a potent, multi-targeted TKI that effectively inhibits angiogenesis primarily by blocking the VEGFR2 and PDGFRβ signaling pathways.[4][6] Its mechanism involves preventing the ATP-dependent autophosphorylation of these key receptors, thereby abrogating downstream signals essential for endothelial cell proliferation, survival, and blood vessel maturation.[8] Quantitative in vitro and in vivo data demonstrate its efficacy, often comparable to or exceeding that of other TKIs but with a potentially improved safety profile.[6] The detailed experimental protocols provided herein serve as a foundation for further research and development of this promising anti-angiogenic agent.

References

Vorolanib: A Technical Guide to a Dual VEGFR and PDGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorolanib (formerly CM082 or X-82) is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) engineered to dually target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Dysregulation of these signaling pathways is a hallmark of many solid tumors, promoting angiogenesis, tumor growth, and metastasis.[3][4] this compound was developed on a chemical scaffold similar to sunitinib but modified to have a shorter plasma half-life (approximately 4-8 hours) and limited tissue accumulation, potentially offering a more favorable safety profile while maintaining potent anti-angiogenic and anti-tumor efficacy.[1][3][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of all VEGFR and PDGFR isoforms.[4][7] This binding action blocks the phosphorylation and subsequent activation of these receptors, thereby inhibiting downstream signaling cascades crucial for angiogenesis and cell proliferation.[1][8]

Inhibition of VEGFR Signaling

The VEGF/VEGFR signaling axis is a critical regulator of angiogenesis, the formation of new blood vessels.[4] By inhibiting VEGFRs, particularly VEGFR2 (also known as KDR), this compound blocks the proliferation, migration, and survival of vascular endothelial cells.[1][8] This disrupts the formation of new blood vessels essential for supplying tumors with oxygen and nutrients, thereby impeding tumor growth.[1]

Inhibition of PDGFR Signaling

The PDGF/PDGFR pathway plays a significant role in the proliferation and migration of pericytes and smooth muscle cells, which are essential for the structural integrity and maturation of newly formed blood vessels.[9] By inhibiting PDGFRs, this compound further destabilizes the tumor vasculature, leading to a more potent anti-angiogenic effect.[9]

Signaling Pathways

The dual inhibition of VEGFR and PDGFR by this compound leads to the downregulation of several key intracellular signaling pathways.

VEGFR_PDGFR_Signaling cluster_VEGFR VEGFR Signaling cluster_PDGFR PDGFR Signaling cluster_Downstream Downstream Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PDGFR_RAS RAS PDGFR->PDGFR_RAS PDGFR_PI3K PI3K PDGFR->PDGFR_PI3K PDGFR_RAS->RAF PDGFR_PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis This compound This compound This compound->VEGFR Inhibits This compound->PDGFR Inhibits

Caption: this compound's dual inhibition of VEGFR and PDGFR signaling pathways.

Quantitative Data

In Vitro Kinase Inhibition

This compound demonstrates potent inhibitory activity against key kinases involved in angiogenesis.

Kinase TargetThis compound IC₅₀ (nM)Sunitinib IC₅₀ (nM)Reference
KDR (VEGFR2)9.042.1[7]
PDGFRβ13.913.9[7]
FLT32.538.5[7]
c-Kit10.110.1[7]
RET108.096.0[7]
AMPKα1148.061.0[7]
VEGFR252.043.0[10]
VEGFR276.0110.0[9]

IC₅₀: Half maximal inhibitory concentration.

In Vitro Cellular Assays

This compound effectively inhibits endothelial cell proliferation and function.

AssayCell LineThis compound IC₅₀ (nM)Reference
VEGF-induced ProliferationHUVEC (cell line)64.13[7]
VEGF-induced ProliferationPrimary HUVECs92.37[7]
VEGF-induced ProliferationHUVEC31.0[8]
FBS-stimulated GrowthHUVEC29,900[8]

HUVEC: Human Umbilical Vein Endothelial Cells. FBS: Fetal Bovine Serum.

In Vivo Tumor Growth Inhibition

In preclinical xenograft models, this compound demonstrated dose-dependent anti-tumor activity across various cancer cell lines.[11]

Tumor ModelDosing RegimenTumor Growth InhibitionReference
MV-4-1180 mg/kg bidComplete Regression[11]
A549Dose-dependentSignificant Inhibition[11]
786-ODose-dependentSignificant Inhibition[11]
HT-29Dose-dependentSignificant Inhibition[11]
BxPC-3Dose-dependentSignificant Inhibition[11]
A375Dose-dependentSignificant Inhibition[11]
Clinical Trial Data

Phase I and II clinical trials have evaluated the safety and efficacy of this compound as a monotherapy and in combination with other agents.

Phase I (Advanced Solid Tumors - Monotherapy) [3]

Parameter100 mg qd200 mg qd
Objective Response Rate (ORR) 5.9%22.2%
Disease Control Rate (DCR) 73.3%88.9%
Median Progression-Free Survival (PFS) 3.8 months9.9 months
Recommended Phase 2 Dose (RP2D) -200 mg qd
Common Grade 3 Adverse Events \multicolumn{2}{c}{Hair color changes, fatigue, portal hypertension, hypertriglyceridemia, proteinuria}

Phase Ib (Advanced Solid Tumors - Combination with Pembrolizumab or Nivolumab) [12][13]

ParameterValue
Recommended Phase 2 Dose (RP2D) 300 mg qd
Dose-Limiting Toxicities (at 400 mg) Grade 3: AST elevation, rectal hemorrhage, rash
Confirmed Partial Responses 2 out of 13 evaluable patients

Phase III "CONCEPT" (Metastatic RCC - Combination with Everolimus) [1]

ParameterThis compound + EverolimusEverolimus Alone
Median Progression-Free Survival (PFS) 10.0 months6.4 months

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - Test Compound (this compound) Mix Add to microplate: 1. Kinase Enzyme 2. Test Compound 3. Substrate Reagents->Mix Enzyme Dilute Kinase Enzyme (e.g., VEGFR2, PDGFRβ) Enzyme->Mix Initiate Initiate Reaction: Add ATP Solution Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Add Detection Reagent (e.g., Luminescent Kinase Assay Kit) Stop->Detect Read Read Signal (Luminescence/Fluorescence) Detect->Read Analyze Calculate % Inhibition Read->Analyze IC50 Determine IC₅₀ Value Analyze->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Plate Coating (for some assay formats): A 96-well plate may be coated with the kinase substrate (e.g., Poly (Glu, Tyr) for VEGFR-2).[14][15]

  • Reagent Preparation: Prepare kinase buffer, ATP, and substrate solutions. Serially dilute the test compound (this compound) to the desired concentrations.[16]

  • Reaction Setup: Add the kinase enzyme (e.g., recombinant human VEGFR-2 or PDGFR-β), the test compound, and the substrate to the wells of a microplate.[14]

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for phosphorylation.[15]

  • Detection: Stop the reaction and add a detection reagent. Commercially available kits like Kinase-Glo® Plus Luminescence Kinase Assay are often used, which measure the amount of ATP remaining after the reaction. The signal is inversely proportional to kinase activity.[14]

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition relative to a control (no inhibitor). Determine the IC₅₀ value by plotting inhibition versus compound concentration.[17]

HUVEC Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of endothelial cells stimulated by VEGF.

Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and allow them to adhere.[18]

  • Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for several hours to synchronize the cells.[18]

  • Treatment: Treat the cells with serial dilutions of this compound in the presence of a constant concentration of a pro-proliferative stimulus, typically VEGF (e.g., 40 ng/mL).[8] Include controls for unstimulated cells and cells stimulated with VEGF alone.[7]

  • Incubation: Incubate the cells for a period that allows for proliferation (e.g., 72 hours).[18]

  • Quantification of Proliferation: Measure cell viability/proliferation using a suitable method. Common methods include:

    • Metabolic Assays: Using reagents like MTT, XTT, or CellTiter-Glo®, which measure metabolic activity as a proxy for cell number.[18]

    • DNA Synthesis Assays: Measuring the incorporation of labeled nucleotides (e.g., BrdU) into newly synthesized DNA.

  • Data Analysis: Normalize the results to the control wells and calculate the IC₅₀ value for the inhibition of VEGF-stimulated proliferation.

HUVEC Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.

Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Plate Coat 96-well plate with Basement Membrane Matrix (e.g., Matrigel®) Solidify Incubate at 37°C to solidify gel Coat_Plate->Solidify Seed_Cells Seed HUVECs onto the gel Solidify->Seed_Cells Prep_Cells Prepare HUVEC suspension with test compounds (this compound) and/or VEGF Prep_Cells->Seed_Cells Incubate Incubate for 4-18 hours at 37°C, 5% CO₂ Seed_Cells->Incubate Image Image tube formation using a microscope Incubate->Image Quantify Quantify network parameters: - Total tube length - Number of junctions - Number of loops Image->Quantify

Caption: Workflow for an in vitro HUVEC tube formation assay.

Methodology:

  • Plate Preparation: Thaw a basement membrane matrix extract (e.g., Matrigel®) on ice. Pipette the cold liquid matrix into the wells of a 96-well plate and incubate at 37°C for at least 30 minutes to allow it to solidify into a gel.[19][20]

  • Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing the desired concentrations of this compound and/or a pro-angiogenic stimulus like VEGF.[21]

  • Seeding and Incubation: Seed the HUVEC suspension onto the solidified matrix. Incubate the plate for 4-18 hours. During this time, the endothelial cells will migrate and align to form capillary-like networks.[2]

  • Imaging and Analysis: Visualize the tube networks using a light microscope.[20] Capture images and quantify the extent of tube formation using imaging software to measure parameters such as total tube length, number of junctions, and number of loops.[19]

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.

Methodology:

  • Cell Culture: Culture the desired human tumor cell line (e.g., HT-29, A549) under standard conditions.[22][23]

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) to prevent rejection of the human tumor cells.[22]

  • Tumor Inoculation: Harvest the tumor cells and prepare a single-cell suspension in a suitable medium, sometimes mixed with a basement membrane matrix (e.g., Matrigel®) to improve tumor take rate.[23][24] Inject the cell suspension (e.g., 3 x 10⁶ cells) subcutaneously into the flank of each mouse.[22]

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a palpable, predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[22]

  • Treatment Administration: Administer this compound orally (e.g., via oral gavage) according to the desired dosing schedule (e.g., 80 mg/kg twice daily). The control group receives a vehicle solution.[11]

  • Monitoring and Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (Volume = (length x width²)/2). Monitor animal body weight and overall health as indicators of toxicity.[22]

  • Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31).[11]

Conclusion

This compound is a potent dual inhibitor of VEGFR and PDGFR with a distinct pharmacokinetic profile designed to maintain efficacy while potentially reducing toxicity compared to other TKIs.[1][3] Preclinical data robustly demonstrate its anti-angiogenic and anti-tumor activities across a range of models.[11] Clinical trials have established a manageable safety profile and have shown promising clinical benefit in patients with advanced solid tumors, particularly in renal cell carcinoma.[1][3] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and other next-generation anti-angiogenic agents.

References

Preclinical Pharmacology of Vorolanib: A Technical Guide for Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vorolanib (also known as CM082 or X-82) is an orally bioavailable, multi-targeted small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2][3] It was developed as a potent inhibitor of all isoforms of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key mediators of tumor angiogenesis and proliferation.[4][5] The design of this compound was conceptually based on sunitinib, aiming to maintain similar anti-tumor efficacy while minimizing potential toxicity through a shorter plasma half-life and limited tissue accumulation.[4][6] This guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, and its efficacy in various in vitro and in vivo cancer models.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of key RTKs involved in angiogenesis and tumor cell signaling. Its primary targets are VEGFR and PDGFR.[1][2] By binding to these receptors, this compound blocks downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, which ultimately disrupts the formation of new blood vessels (angiogenesis) required for tumor growth.[1][6][7]

Key Targeted Kinases:

  • Primary Targets: All isoforms of VEGFR and PDGFR.[5][8]

  • Other Significant Targets: FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[6][9][10]

  • Weaker Targets: Compared to sunitinib, this compound shows weaker inhibition of RET and AMPKα1, suggesting a more stringent kinase selectivity.[9][10]

Computer modeling studies predict that this compound acts as a type II inhibitor of VEGFRs, a class of inhibitors known for greater selectivity compared to type I inhibitors.[11] The inhibition of both VEGFR and PDGFR pathways is critical for disrupting tumor angiogenesis, as these pathways are often upregulated in various cancers, including renal cell carcinoma (RCC).[4][9]

cluster_vegf VEGF Signaling cluster_pdgf PDGF Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR ERK1_2 ERK1/2 VEGFR->ERK1_2 P AKT AKT VEGFR->AKT P STAT3 STAT3 VEGFR->STAT3 P PI3K_Akt PI3K/Akt PDGFR->PI3K_Akt P RAS_MAPK Ras/MAPK PDGFR->RAS_MAPK P This compound This compound This compound->VEGFR This compound->PDGFR Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Tube Formation) ERK1_2->Angiogenesis AKT->Angiogenesis STAT3->Angiogenesis TumorGrowth Tumor Cell Proliferation PI3K_Akt->TumorGrowth RAS_MAPK->TumorGrowth

Caption: this compound Signaling Pathway Inhibition.

In Vitro Efficacy

Preclinical in vitro studies have demonstrated this compound's potent anti-angiogenic and, in some cases, direct anti-proliferative effects.

Anti-Angiogenic Activity

This compound effectively inhibits key processes in angiogenesis. It demonstrates a dose-dependent inhibition of VEGF-induced proliferation in Human Umbilical Vein Endothelial Cells (HUVECs).[9] Furthermore, it inhibits VEGF-induced phosphorylation of VEGFR2 and downstream signaling molecules, including ERK1/2, AKT, and STAT3 in HUVECs.[12] this compound also potently inhibits HUVEC tube formation and cell migration, with an inhibitory strength comparable to sunitinib.[9][12]

Anti-Proliferative Activity

The direct anti-proliferative effect of this compound on cancer cells is selective. In most tested human tumor cell lines (including HT-29, HCT-116, BxPC-3, A549, A375, and 786-O), this compound showed a lack of direct inhibition, suggesting that its efficacy in these models is primarily due to its anti-angiogenic action.[9] The notable exception is the MV-4-11 leukemia cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation.[9] In this cell line, this compound demonstrated significant direct inhibition of cell proliferation, highlighting its activity against tumors with specific kinase mutations.[9]

Quantitative In Vitro Data
Assay TypeCell LineParameterThis compound ValueSunitinib ValueReference
Kinase InhibitionPDGFRβIC50Same as Sunitinib-[9]
Cell ProliferationHUVEC (VEGF-induced)IC5064.13 nM-[9]
Cell ProliferationPrimary HUVEC (VEGF-induced)IC5092.37 nM-[9]
Cell ProliferationHUVEC (VEGF-stimulated)IC5031 nM-[12]
Cell ProliferationHUVEC (FBS-stimulated)IC5029.9 µM-[12]

In Vivo Efficacy in Animal Models

This compound has demonstrated significant, dose-dependent anti-tumor activity across a broad range of human tumor xenograft models in athymic mice.

Tumor Growth Inhibition

Oral administration of this compound led to tumor growth inhibition in models of renal (786-O), colorectal (HT-29), pancreatic (BxPC-3), melanoma (A375), lung (A549), and leukemia (MV-4-11) cancers.[9][10][13] The efficacy at a dose of 160 mg/kg (administered as 80 mg/kg twice daily) was comparable to that of sunitinib at 40 mg/kg once daily.[9][14] Notably, complete tumor regression was achieved in the MV-4-11 xenograft model, which is particularly sensitive due to its FLT3 mutation.[9][13]

In Vivo Anti-Angiogenic Effects

The anti-tumor activity of this compound in most solid tumor models is linked to its strong anti-angiogenic effects. Studies have shown that treatment with this compound significantly inhibits microvessel density (MVD) in tumor xenografts, as measured by CD31 immuno-fluorescent staining.[13]

Safety and Tolerability in Animal Models

A key differentiating feature of this compound in preclinical studies is its favorable safety profile. In xenograft studies, orally administered this compound was well-tolerated, with no significant body weight loss or other major toxicities observed.[9] In contrast, animals treated with an efficacious dose of sunitinib (40 mg/kg qd) experienced significant negative impacts on body weight.[9][10][13]

Summary of In Vivo Xenograft Studies
Cancer TypeCell LineDosing (this compound)Key OutcomeReference
LeukemiaMV-4-1110 - 160 mg/kg (bid)Dose-dependent inhibition; complete regression at high doses.[9][14]
ColorectalHT-2940 - 160 mg/kg (bid)Dose-dependent inhibition, comparable to sunitinib.[9][14]
Renal786-ONot specifiedTumor growth inhibition.[9][13]
PancreaticBxPC-3Not specifiedTumor growth inhibition.[9][13]
MelanomaA375Not specifiedTumor growth inhibition.[9][13]
LungA549Not specifiedTumor growth inhibition.[9][13]
NSCLCH325580 mg/kg (bid)Combination with Gefitinib showed enhanced tumor inhibition (107.7%).[7][15]

Experimental Protocols and Workflows

Key In Vitro Assay Methodologies
  • Kinase Activity Assays: Kinase activity is often measured using competition binding assays like KINOMEscan or radiometric assays such as the HotSpot™ assay.[9][11] These methods quantify the ability of the inhibitor to compete with a known ligand or inhibit the phosphorylation of a substrate by the target kinase.

  • HUVEC Proliferation Assay: HUVECs are seeded in plates and starved, then stimulated with VEGF in the presence of varying concentrations of this compound. Cell viability is measured after a set incubation period (e.g., 72 hours) using reagents like Cell Counting Kit-8 (CCK8) to determine the IC50 value.[7]

  • HUVEC Tube Formation Assay: HUVECs are seeded onto a layer of Matrigel in the presence of VEGF and different concentrations of this compound. After incubation, the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring the total tube length.[9][13]

In Vivo Xenograft Study Workflow

The general workflow for assessing the in vivo efficacy of this compound involves establishing tumors in immunocompromised mice, followed by drug treatment and monitoring.

cluster_setup Tumor Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A 1. Human tumor cells (e.g., HT-29, MV-4-11) inoculated subcutaneously into athymic mice. B 2. Tumors allowed to grow to a palpable size (e.g., 100-200 mm³). A->B C 3. Mice randomized into groups (Vehicle, this compound, Positive Control like Sunitinib). B->C D 4. Daily or twice-daily oral gavage administration of compounds for a set period (e.g., 21 days). C->D E 5. Tumor volume and body weight measured regularly (e.g., 2-3 times/week). D->E F 6. At study end, tumors are excised, weighed, and processed for analysis (e.g., IHC for CD31). E->F

Caption: General Workflow for a Xenograft Efficacy Study.

Pharmacokinetics and Combination Studies

Preclinical Pharmacokinetics (PK)

This compound was designed to have a more favorable PK profile than sunitinib. Preclinical data indicate that this compound has a relatively short half-life and limited tissue accumulation.[6][9] This profile is intended to allow for intermittent inhibition of its targets, which may minimize the potential for toxicity associated with the constant inhibition seen with drugs that have longer half-lives.[4] Clinical PK data later confirmed a plasma half-life of 4-8 hours in humans.[16]

Preclinical Combination Therapy

The anti-angiogenic mechanism of this compound makes it a strong candidate for combination therapies. Preclinical studies have shown that this compound can enhance the anti-tumor activity of other targeted agents. For example, in non-small cell lung cancer (NSCLC) models with EGFR mutations, combining this compound with gefitinib resulted in significantly greater tumor growth inhibition than either agent alone.[7] This enhanced effect was attributed to the dual inhibition of tumor cell proliferation and angiogenesis.[7]

Conclusion

The preclinical data for this compound consistently demonstrate its potent activity as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action is the robust inhibition of VEGFR and PDGFR, leading to strong anti-angiogenic effects. This has been validated in both in vitro assays and in vivo animal models across a wide spectrum of cancer types.[9][13] A key advantage highlighted in these studies is its improved safety profile compared to sunitinib, particularly the lack of significant impact on body weight at efficacious doses.[9] These comprehensive preclinical findings established a strong rationale for the clinical development of this compound as both a monotherapy and a combination agent for the treatment of advanced solid tumors.[16]

References

Vorolanib: A Comprehensive Technical Guide to its Kinase Profile and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorolanib (also known as CM082 or X-82) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels.[1][2][3] This process is a critical component in tumor growth and metastasis, as well as in pathological neovascularization observed in various retinal diseases.[1][4] this compound was chemically derived from sunitinib with a design focused on a more favorable safety profile, characterized by a shorter half-life, limited tissue accumulation, and higher selectivity with less potency against off-target kinases.[5] This technical guide provides an in-depth overview of this compound's kinase profile, selectivity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting key RTKs. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3][6] By targeting all VEGFR isoforms, this compound effectively disrupts the VEGF signaling cascade, which is a central regulator of endothelial cell proliferation, migration, and new blood vessel formation.[1] Additionally, its inhibition of PDGFR impacts pericytes and smooth muscle cells that provide structural support to nascent vessels.[1] this compound also demonstrates inhibitory activity against other RTKs such as Fibroblast Growth Factor Receptors (FGFR), FLT3, and c-Kit, contributing to its multifaceted anti-neoplastic properties.[1][2]

Kinase Inhibition Profile

The kinase selectivity of this compound has been characterized through various biochemical assays, including competitive binding assays like KINOMEscan and radiometric assays such as the HotSpot™ assay. The data reveals a potent and selective inhibition of key pro-angiogenic kinases.

Quantitative Kinase Inhibition Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound against a panel of kinases.

Target KinaseThis compound IC50 (nM)Sunitinib IC50 (nM)Reference
KDR (VEGFR2)81.1917.25[1]
PDGFRβ0.130.13[1]
FLT345.132.93[1]
c-Kit18.781.22[1]
RET195.1177[1]
AMPKα1941.6398.9[1]

Table 1: Comparative IC50 values of this compound and Sunitinib against selected kinases from competitive binding assays.[1]

Target KinaseThis compound IC50 (nM)Reference
VEGFR1--
VEGFR252[5]
VEGFR3--
TIE2>10,000[5]

Table 2: IC50 values of this compound against key angiogenesis-related kinases from HotSpot™ assays.

Cellular and In Vivo Anti-Angiogenic Activity

This compound's potent biochemical inhibition of key kinases translates to significant anti-angiogenic effects in cellular and in vivo models.

AssayThis compound IC50 (nM)Sunitinib IC50 (nM)Reference
VEGF-induced Primary HUVEC Proliferation92.3712.55[1]
VEGF-induced HUVEC Cell Line Proliferation64.13-[1]
MV-4-11 Cell Proliferation (FLT3-ITD mutant)14014.81[1]

Table 3: Cellular activity of this compound in proliferation assays.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

KINOMEscan® Assay (Competitive Binding Assay)

The KINOMEscan® assay platform was utilized to determine the binding affinities of this compound to a large panel of kinases.

Methodology:

  • Kinase Panel: The binding of this compound was tested against a panel of 287 kinases.

  • Competitive Binding: The assay measures the ability of the test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to the kinase active site.

  • Quantification: The amount of kinase captured on the solid support in the presence of the test compound versus a control (DMSO) is quantified using quantitative real-time PCR (qRT-PCR) of a DNA tag conjugated to the kinase.

  • IC50 Calculation: The results are reported as the concentration of this compound that results in a 50% reduction in the binding of the kinase to the immobilized ligand.[1]

HotSpot™ Kinase Assay (Radiometric Assay)

The HotSpot™ assay is a radiometric activity assay used to measure the inhibitory effect of compounds on kinase activity.

Methodology:

  • Reaction Mixture: The assay is performed in a reaction buffer containing the specific kinase, its substrate (peptide or protein), required cofactors, and ATP.

  • Initiation: The kinase reaction is initiated by the addition of 33P-ATP.[7]

  • Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual 33P-ATP using a P81 phosphocellulose filter-binding method.[7]

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter, which is proportional to the kinase activity.

  • IC50 Determination: IC50 values are calculated by measuring the kinase activity at various concentrations of the inhibitor (this compound).[5]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, a key process in angiogenesis.

Methodology:

  • Cell Seeding: Primary HUVECs are seeded in 96-well plates in appropriate growth medium.

  • Treatment: After cell attachment, the medium is replaced with a low-serum medium containing various concentrations of this compound or a vehicle control.

  • Stimulation: Cells are stimulated with a pro-angiogenic factor, such as VEGF165 (e.g., at a final concentration of 30 ng/mL), to induce proliferation.[1]

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours).[1]

  • Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay, such as the MTS assay (CellTiter 96® AQueous One Solution Cell Proliferation Assay). The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined as the concentration of this compound that causes a 50% inhibition of cell proliferation compared to the VEGF-stimulated control.[1]

HUVEC Tube Formation Assay

This in vitro assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

  • Matrix Coating: 96-well plates are coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: HUVECs are seeded onto the matrix-coated plates in a low-serum medium containing different concentrations of this compound or a control.

  • Stimulation: VEGF165 (e.g., 30 ng/mL) is added to induce tube formation.[1]

  • Incubation: The plates are incubated for a period sufficient for tube formation to occur in the control group (e.g., 3 hours).[1]

  • Visualization and Quantification: The formation of tube-like structures is visualized using an inverted phase-contrast microscope and photographed. The extent of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points.[1]

Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic effects of compounds on a developing vascular network.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated for a specific number of days (e.g., 6 days) to allow for the development of the chorioallantoic membrane.[8]

  • Windowing: A small window is carefully cut into the eggshell to expose the CAM.

  • Compound Application: A carrier, such as a sterile filter paper disk or a gelatin sponge, is soaked with the test compound (this compound at its VEGFR2 IC50, e.g., 52 nM) or a control (e.g., bevacizumab as a positive control, vehicle as a negative control) and placed onto the CAM.[5][8]

  • Incubation: The eggs are resealed and incubated for a further period (e.g., 2-3 days) to allow the compound to exert its effect.

  • Analysis: The CAM is then excised, and the blood vessels in the area of the implant are photographed. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring vessel density.[5][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and the workflows of the experimental assays used to characterize its activity.

G VEGFR/PDGFR Signaling Pathway Inhibition by this compound cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_Akt PDGFR->RAS_MAPK This compound This compound This compound->VEGFR This compound->PDGFR Proliferation Endothelial Cell Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Permeability Vascular Permeability Permeability->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking VEGFR and PDGFR signaling.

G KINOMEscan® Assay Workflow Start Start Kinase_Ligand Kinase + Immobilized Ligand Start->Kinase_Ligand Add_this compound Add this compound (Test) or DMSO (Control) Kinase_Ligand->Add_this compound Incubate Incubate Add_this compound->Incubate Wash Wash Unbound Kinase Incubate->Wash Quantify Quantify Bound Kinase via qRT-PCR Wash->Quantify Analyze Analyze Data & Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for determining kinase binding affinity using KINOMEscan®.

G HUVEC Proliferation Assay Workflow Start Seed HUVECs in 96-well plate Treat Treat with this compound (various concentrations) Start->Treat Stimulate Stimulate with VEGF Treat->Stimulate Incubate Incubate for 72h Stimulate->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Read_Absorbance Read Absorbance at 490nm Add_MTS->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the HUVEC proliferation assay to measure anti-proliferative effects.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined kinase selectivity profile favoring key drivers of angiogenesis. Its strong inhibition of VEGFR and PDGFR, coupled with activity against other relevant kinases, underpins its robust anti-angiogenic and anti-tumor effects observed in preclinical models. The comprehensive characterization of this compound's kinase profile and cellular activity provides a solid foundation for its ongoing clinical development in various oncological and ophthalmological indications.[9] The methodologies detailed herein represent standard and rigorous approaches for the preclinical evaluation of such targeted therapies.

References

Preclinical Pharmacokinetic Profile of Vorolanib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorolanib (also known as CM082 or X-82) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these key signaling pathways involved in angiogenesis, this compound has demonstrated significant anti-tumor and anti-angiogenic activity in preclinical models. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of this compound in various animal species, based on available scientific literature. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and continued investigation of this promising therapeutic agent. Preclinical studies have consistently characterized this compound as having a short half-life and limited tissue accumulation compared to other TKIs.[1][2][3][4][5]

Pharmacokinetic Data Summary

The following tables summarize the available quantitative pharmacokinetic parameters of this compound in animal models. It is important to note that comprehensive pharmacokinetic data, particularly for the intravenous route, is not extensively available in the public domain.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

ParameterMale RatFemale Rat
Dose (mg/kg) Not SpecifiedNot Specified
Cmax (ng/mL) Data Not AvailableData Not Available
Tmax (h) Data Not AvailableData Not Available
AUC (ng·h/mL) 9,318.8104,474.5
t1/2 (h) Data Not AvailableData Not Available
Clearance (CL) Data Not AvailableData Not Available
Volume of Distribution (Vd) Data Not AvailableData Not Available
Bioavailability (%) Data Not AvailableData Not Available
AUC values are based on the lowest observable adverse effect concentration from preclinical toxicology studies.

Table 2: Oral Pharmacokinetic Parameters of this compound in Dogs

ParameterMale DogFemale Dog
Dose (mg/kg) Not SpecifiedNot Specified
Cmax (ng/mL) Data Not AvailableData Not Available
Tmax (h) Data Not AvailableData Not Available
AUC (ng·h/mL) 4,102.74,834.6
t1/2 (h) Data Not AvailableData Not Available
Clearance (CL) Data Not AvailableData Not Available
Volume of Distribution (Vd) Data Not AvailableData Not Available
Bioavailability (%) Data Not AvailableData Not Available
AUC values are based on the lowest observable adverse effect concentration from preclinical toxicology studies.

Table 3: Tissue Distribution of this compound in Rats

TissueConcentration
Plasma 196.87 ± 73.13 ng/mL
Eyes 172.86 ± 57.11 ng/g
Data from a study in Brown Norway rats with laser-induced choroidal neovascularization, indicating that this compound effectively passes the blood-retina barrier.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not consistently reported in the available literature. However, based on common practices in preclinical drug development and information gleaned from various efficacy studies, the following methodologies are likely to have been employed.

Animal Models
  • Species: Sprague-Dawley rats, Beagle dogs, and C57BL/6J mice have been used in preclinical studies of this compound.

  • Health Status: Healthy, adult animals are typically used for pharmacokinetic studies. For efficacy studies, disease models such as laser-induced choroidal neovascularization in rats and tumor xenografts in mice are utilized.

Drug Administration
  • Formulation: For oral administration, this compound is typically formulated as a suspension or in a specific vehicle.

  • Route of Administration: Oral gavage is the most frequently mentioned route of administration in preclinical efficacy studies. While intravenous administration is necessary to determine absolute bioavailability, specific details for this compound were not found in the searched literature.

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing via appropriate methods for the species (e.g., tail vein, jugular vein).

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Analytical Method: The quantification of this compound and its metabolites in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) method. This method offers high sensitivity and specificity for accurate determination of drug concentrations.

Visualizations

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in angiogenesis and tumor growth. The following diagram illustrates the primary targets of this compound.

Vorolanib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_drug Inhibitor cluster_downstream Downstream Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis This compound This compound This compound->VEGFR This compound->PDGFR TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

This compound's mechanism of action.
Experimental Workflow

The following diagram outlines a typical workflow for a preclinical oral pharmacokinetic study.

Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis AnimalSelection Animal Selection (e.g., Rats, Dogs) Dosing Oral Administration of this compound AnimalSelection->Dosing BloodCollection Serial Blood Sampling Dosing->BloodCollection PlasmaProcessing Plasma Separation and Storage BloodCollection->PlasmaProcessing SampleAnalysis LC-MS/MS Analysis PlasmaProcessing->SampleAnalysis DataAcquisition Concentration Data Acquisition SampleAnalysis->DataAcquisition PK_Modeling Pharmacokinetic Modeling DataAcquisition->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

Preclinical oral pharmacokinetic study workflow.

Conclusion

The available preclinical data indicate that this compound possesses favorable pharmacokinetic properties, including good oral absorption and rapid clearance, which may contribute to a better safety profile compared to other TKIs. However, a comprehensive understanding of its pharmacokinetic profile across different species and routes of administration requires further investigation. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to design and interpret future preclinical and clinical studies of this compound.

References

Vorolanib's Effect on FMS-like Tyrosine Kinase 3 (FLT3): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorolanib (CM082) is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) that demonstrates potent anti-angiogenic and anti-tumor activities.[1][2] While initially recognized for its robust inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), this compound's inhibitory profile extends to other critical oncogenic kinases, including the FMS-like tyrosine kinase 3 (FLT3).[2][3]

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[4][5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[4][5][6] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells and are associated with a poor prognosis.[4][6][7] This guide provides an in-depth examination of this compound's mechanism of action, inhibitory profile, and the experimental methodologies used to characterize its effects on FLT3.

Mechanism of Action: Inhibition of FLT3 Signaling

This compound functions as a competitive inhibitor, targeting the ATP-binding site within the kinase domain of the FLT3 receptor.[1][8] By occupying this site, this compound prevents the phosphorylation and subsequent activation of the receptor. This blockade abrogates the constitutive signaling cascades that are hyperactivated in FLT3-mutated cancer cells.

The constitutive activation of FLT3, particularly by ITD mutations, triggers several downstream signaling pathways essential for cell growth and survival.[4][9] this compound's inhibition of FLT3 effectively dampens these pathways, including:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Involved in cell proliferation and differentiation.[4]

  • PI3K/AKT/mTOR Pathway: A critical regulator of cell survival, growth, and metabolism.[4][9]

  • JAK/STAT Pathway (specifically STAT5): Crucial for transformation and proliferation in FLT3-ITD positive cells.[4][9]

By shutting down these oncogenic signals, this compound can induce apoptosis (programmed cell death) in cancer cells that are dependent on FLT3 signaling for their survival.[8]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Proliferation STAT5->Proliferation ERK ERK MEK->ERK Survival Survival mTOR->Survival ERK->Proliferation This compound This compound This compound->Inhibition

Caption: this compound inhibits the FLT3 receptor, blocking downstream signaling pathways.

Data Presentation: Quantitative Inhibition Profile

This compound's potency against FLT3 has been quantified and compared with other known TKIs, such as Sunitinib. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy in inhibiting a specific biological function.

Table 1: Comparative Kinase Inhibition Profile (IC50)

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Fold Difference (Sunitinib/Vorolanib)
FLT3 0.19 2.93 15.4x lower
KDR (VEGFR2)3.6717.254.7x lower
PDGFRβ0.130.13Same
C-Kit0.131.229.4x lower
RET200.71771.1x higher
AMPKα1954.2398.92.4x higher
Data sourced from a competitive binding KINOMEscan assay.[1]

Table 2: Cellular Inhibitory Activity

Cell LineRelevant MutationThis compound IC50 (nM)Sunitinib IC50 (nM)
MV-4-11 FLT3-ITD 140 14.81
Data reflects the concentration required to inhibit cell proliferation.[1]

The data clearly indicates that this compound is a highly potent inhibitor of the FLT3 kinase, showing significantly lower IC50 values compared to Sunitinib in biochemical assays.[1] While its potency is less pronounced than Sunitinib in the FLT3-ITD mutant MV-4-11 cell line, this compound still demonstrates strong anti-proliferative effects and has achieved complete tumor regression in MV-4-11 xenograft models.[1][10]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

This protocol outlines the general steps for determining the IC50 of this compound against purified FLT3 kinase using a luminescence-based assay that measures ADP production.

Objective: To quantify the concentration of this compound required to inhibit 50% of FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

  • Substrate (e.g., a suitable peptide or Myelin Basic Protein)[12]

  • ATP (at a concentration near the Km for FLT3)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Reagent (or similar)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Reaction Setup: In each well of the assay plate, add the following in order:

    • Kinase buffer.

    • This compound dilution or DMSO control.

    • Recombinant FLT3 enzyme.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.

  • Termination and Detection:

    • Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add Kinase Detection Reagent, which converts the generated ADP back to ATP, fueling a luciferase reaction.

    • Incubate again (e.g., 30 minutes at room temperature).[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow A Prepare this compound Serial Dilutions B Add Kinase, Buffer, and this compound to Plate A->B C Initiate Reaction with ATP/Substrate Mix B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Light (Add Detection Reagent) E->F G Measure Luminescence F->G H Calculate IC50 from Dose-Response Curve G->H

References

Vorolanib: A Technical Guide to its Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorolanib (also known as CM082 or X-82) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) engineered to modulate pathological angiogenesis, a critical process in tumor growth and metastasis.[1][2][3] Developed on a chemical scaffold similar to sunitinib, this compound was designed with modifications aimed at improving its safety profile, such as a shorter half-life and limited tissue accumulation, while maintaining potent anti-tumor efficacy.[1][4][5] Its primary mechanism involves the potent inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key mediators of tumor angiogenesis.[1][2][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical anti-tumor activity, and clinical development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Angiogenesis Pathways

This compound exerts its anti-tumor effects primarily by inhibiting multiple receptor tyrosine kinases (RTKs) that are pivotal for angiogenesis.[2] The main targets are all isoforms of VEGFR and PDGFR.[6] In many cancers, the VEGF/VEGFR and PDGF/PDGFR signaling pathways are overactive, promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][6]

This compound competitively binds to the ATP-binding pocket of these receptors, blocking their autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways.[7][8] This inhibition curtails the proliferation, migration, and survival of vascular endothelial cells, thereby disrupting the tumor's blood supply.[1] Computer modeling predicts that this compound acts as a type II inhibitor of VEGFRs, a class known for greater selectivity compared to type I inhibitors.[9][10]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->VEGFR Inhibits This compound->PDGFR Inhibits

Caption: this compound Signaling Pathway Inhibition.

Preclinical Anti-Tumor Activity

This compound has demonstrated potent anti-angiogenic and anti-tumor activity in a range of preclinical models.

In Vitro Kinase and Cell-Based Inhibition

This compound shows high-affinity binding and potent inhibition of key pro-angiogenic kinases. Its activity has been benchmarked against other TKIs like sunitinib, revealing a similar inhibitory spectrum but with potentially higher selectivity for certain kinases.[11]

Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)

Kinase Target This compound (CM082) IC50 (nM) Sunitinib IC50 (nM)
KDR (VEGFR2) 1.12 17.25
PDGFRβ 0.13 0.13
FLT3 0.63 2.93
C-Kit 0.14 1.22
RET 74.1 177
AMPKα1 352.2 398.9

Source: Data compiled from competitive binding assays.[11]

The functional consequence of this kinase inhibition is a significant reduction in endothelial cell proliferation and tube formation, which are crucial steps in angiogenesis.

Table 2: In Vitro Anti-Angiogenic Activity of this compound

Assay Cell Type Condition IC50 (nM)
Cell Proliferation Primary HUVECs VEGF-induced 92.37
Cell Proliferation HUVEC Cell Line VEGF-induced 64.13
Cell Proliferation Primary HUVECs No VEGF >2000

Source: Data from human umbilical vein endothelial cell (HUVEC) proliferation assays.[11]

In Vivo Tumor Growth Inhibition

In mouse xenograft models, orally administered this compound demonstrated dose-dependent tumor growth inhibition across a variety of human cancer cell lines, including renal, colorectal, pancreatic, and melanoma carcinomas.[4][11] Notably, complete tumor regression was observed in the MV-4-11 (leukemia) xenograft model, which harbors an FLT3-ITD mutation, a direct target of this compound.[11]

Table 3: Summary of this compound In Vivo Efficacy in Xenograft Models

Cell Line Cancer Type Dosing (oral, bid) Outcome
MV-4-11 Leukemia 80 mg/kg Complete tumor regression
786-O Renal 40-160 mg/kg Dose-dependent tumor growth inhibition
HT-29 Colorectal 40-160 mg/kg Dose-dependent tumor growth inhibition
BxPC-3 Pancreatic 40-160 mg/kg Dose-dependent tumor growth inhibition
A375 Melanoma 40-160 mg/kg Dose-dependent tumor growth inhibition

Source: Data from preclinical studies in athymic mice.[4][11] Dosing at 160 mg/kg total daily dose was comparable to sunitinib at 40 mg/kg qd.[11]

The workflow for a typical in vivo xenograft study is outlined below.

A 1. Cell Culture Human tumor cell lines (e.g., HT-29, 786-O) are cultured in vitro. B 2. Implantation Cells are harvested and injected subcutaneously into immunocompromised mice. A->B C 3. Tumor Establishment Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). B->C D 4. Randomization Mice are randomized into control (vehicle) and treatment (this compound) groups. C->D E 5. Treatment Administration This compound is administered orally (e.g., 40-160 mg/kg bid) for a defined period. D->E F 6. Monitoring & Measurement Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). E->F G 7. Endpoint Analysis At study end, tumors are excised. Analysis includes tumor growth inhibition (TGI) and IHC for microvessel density (CD31). F->G

Caption: Experimental Workflow for In Vivo Xenograft Studies.

Experimental Protocols

Kinase Inhibition Assay (Competitive Binding)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.

  • Methodology: Recombinant human kinases are incubated with a fixed concentration of a proprietary, active-site directed ligand and varying concentrations of the test compound (this compound). The amount of kinase-ligand binding is quantified, typically using quantitative PCR to measure DNA-tagged ligands. The displacement of the ligand by this compound is measured, and IC50 values are calculated using non-linear regression analysis.[11]

HUVEC Proliferation Assay
  • Objective: To assess the effect of this compound on endothelial cell growth.

  • Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and serum-starved to induce quiescence.[12] The cells are then treated with varying concentrations of this compound in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 40 ng/mL).[8] After a 72-hour incubation, cell viability is measured using a standard method such as MTT assay or by quantifying ATP levels with a luminescent assay (e.g., CellTiter-Glo®).[13] The IC50 value is determined by plotting cell viability against drug concentration.[11]

HUVEC Tube Formation Assay
  • Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

  • Methodology: HUVECs are seeded onto a layer of basement membrane extract (e.g., Matrigel) in 96-well plates. The cells are then treated with varying concentrations of this compound, typically in the presence of VEGF. After an incubation period (e.g., 6-18 hours), the formation of tube-like networks is visualized by microscopy. The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points using imaging software.[10][11]

In Vivo Xenograft Model
  • Objective: To determine the anti-tumor efficacy of this compound in a living organism.

  • Methodology: Specific human tumor cells (e.g., 5-10 million cells) are injected subcutaneously into the flank of athymic nude mice.[14] When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups. This compound is administered orally, often twice daily (bid), at specified doses. A control group receives the vehicle solution. Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated (e.g., Volume = 0.5 × length × width²). Animal body weight is monitored as an indicator of toxicity. The study concludes when tumors in the control group reach a specified size, and the percentage of tumor growth inhibition is calculated.[11][14]

Clinical Development and Application

This compound has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents like mTOR inhibitors (everolimus) and immune checkpoint inhibitors (nivolumab, pembrolizumab, toripalimab).[1][3][15][16] These trials have spanned various advanced solid tumors, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and soft tissue sarcoma.[1][3]

Table 4: Overview of Key Clinical Trials for this compound

Phase Condition Combination Agent Key Findings
Phase I Advanced Solid Tumors Monotherapy Tolerable safety profile; RP2D determined as 200 mg once daily.[6]
Phase Ib Advanced Solid Tumors Pembrolizumab or Nivolumab Combination is feasible with manageable toxicity; partial responses observed in rectal squamous cell and small cell lung cancer.[15]
Phase I Advanced Clear-Cell RCC Everolimus MTD established for the combination (this compound 200 mg + Everolimus 5 mg daily); promising activity observed.[17]
Phase II NSCLC Toripalimab (anti-PD-1) Promising anti-tumor activity with an acceptable safety profile in patients who progressed on prior therapy.[16]
Phase III (CONCEPT) Metastatic RCC Everolimus Combination significantly improved progression-free survival (10.0 months vs. 6.4 months for everolimus alone).[1]

RP2D: Recommended Phase II Dose; MTD: Maximum Tolerated Dose.

The logical flow from molecular inhibition to clinical anti-tumor effect is summarized in the diagram below.

A Molecular Action This compound inhibits RTKs (VEGFR, PDGFR, FLT3, c-Kit) B Cellular Effect Inhibition of endothelial cell proliferation, migration, and capillary tube formation. A->B C Physiological Effect Reduction of tumor angiogenesis (anti-angiogenic effect). B->C D In Vivo Preclinical Outcome Inhibition of tumor growth and regression in xenograft models. C->D E Clinical Outcome Disease control and improved progression-free survival in patients with advanced solid tumors. D->E

Caption: Logical Flow of this compound's Anti-Tumor Activity.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with a primary anti-angiogenic mechanism of action. Through the robust inhibition of VEGFR and PDGFR signaling, it effectively disrupts the tumor vasculature. Preclinical data from in vitro and in vivo models have consistently demonstrated its significant anti-tumor activity across a broad range of cancers. Clinical trials have established a manageable safety profile and have shown promising efficacy, particularly in combination with other therapeutic agents, positioning this compound as a valuable component in the treatment armamentarium for advanced solid tumors.

References

Vorolanib (X-82): A Technical Guide to its Molecular and Cellular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorolanib (also known as X-82 or CM082) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with significant anti-angiogenic and antineoplastic activities. This technical guide provides an in-depth overview of the molecular and cellular biology of this compound, focusing on its mechanism of action, effects on key signaling pathways, and preclinical and clinical findings. Quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this potent anti-cancer agent.

Introduction

Pathological angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, as well as in certain ocular diseases like wet age-related macular degeneration (wAMD). Receptor tyrosine kinases (RTKs), particularly the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), are key mediators of angiogenesis. This compound was developed as a potent inhibitor of these receptors to disrupt tumor angiogenesis and proliferation. It was designed to have a more favorable safety profile with a shorter half-life and limited tissue accumulation compared to other TKIs like sunitinib.

Molecular Target Profile and Mechanism of Action

This compound is a dual inhibitor of VEGFR and PDGFR, targeting all isoforms of these receptor families. Its primary mechanism of action is the inhibition of angiogenesis by blocking the signaling cascades initiated by VEGF and PDGF. This leads to the inhibition of endothelial cell proliferation, migration, and the formation of new blood vessels that are essential for tumor growth.

Computer modeling predicts that this compound is a type II inhibitor of VEGFRs, which contributes to its greater selectivity compared to type I inhibitors. In addition to VEGFR and PDGFR, this compound also demonstrates inhibitory activity against other RTKs implicated in cancer, including FLT3 and c-Kit.

Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of kinases has been quantified, demonstrating its potent and selective nature.

| Kinase Target | IC50 (nM) | Reference

Methodological & Application

Application Notes and Protocols for Establishing Vorolanib Mouse Xenograft Models for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorolanib (also known as CM082 or X-82) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] By inhibiting these key signaling pathways, this compound disrupts tumor angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3] Preclinical studies have demonstrated its broad-spectrum anti-tumor activity in various solid tumor xenograft models, making it a promising candidate for cancer therapy.[3][4]

These application notes provide detailed protocols for establishing and utilizing mouse xenograft models of solid tumors to evaluate the in vivo efficacy of this compound. The included methodologies are based on established preclinical studies and are intended to guide researchers in the consistent and reproducible assessment of this compound's anti-tumor effects.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. Its primary targets are all isoforms of VEGFR and PDGFR.[3] Additionally, it shows inhibitory activity against fibroblast growth factor receptors (FGFRs), FMS-like tyrosine kinase 3 (FLT3), and c-Kit.[3][4]

The inhibition of the VEGFR and PDGFR signaling pathways is crucial for its anti-angiogenic and anti-tumor activity. In many tumors, the upregulation of VEGF and its binding to VEGFR on endothelial cells triggers a signaling cascade that promotes the proliferation and migration of these cells, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[3] Similarly, the PDGF/PDGFR pathway is involved in the recruitment of pericytes and smooth muscle cells that stabilize these new vessels. By blocking these pathways, this compound effectively cuts off the tumor's blood supply, leading to growth inhibition.[3]

Vorolanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Signaling PDGFR PDGFR PDGFR->Signaling FGFR FGFR FGFR->Signaling VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds FGF FGF FGF->FGFR Binds Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Vessel Formation) TumorGrowth Tumor Growth & Survival Signaling->Angiogenesis Signaling->TumorGrowth This compound This compound This compound->VEGFR This compound->PDGFR This compound->FGFR

Caption: this compound inhibits key signaling pathways involved in tumor angiogenesis and growth.

Experimental Protocols

Cell Lines for Xenograft Models

A variety of human solid tumor cell lines have been successfully used to establish xenograft models for evaluating this compound.

Cell LineTumor Type
MV-4-11 Acute Myeloid Leukemia
HT-29 Colorectal Carcinoma
HCT-116 Colorectal Carcinoma
BxPC-3 Pancreatic Carcinoma
A375 Melanoma
786-O Renal Cell Carcinoma
A549 Non-small Cell Lung Cancer

Source:[3][4]

Protocol 1: Subcutaneous Xenograft Tumor Establishment

This protocol describes the subcutaneous implantation of tumor cells into immunodeficient mice.

Materials:

  • Selected human solid tumor cell line

  • Athymic BALB/c nude mice (6 weeks old)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 1 mL syringes with 25-27 gauge needles

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Cell Culture: Culture the selected tumor cell line in its recommended complete medium until the cells reach approximately 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and collect the cell suspension in a sterile conical tube.

    • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

  • Cell Preparation for Injection:

    • Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel.

    • Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.

    • Adjust the cell concentration to 5 x 107 cells/mL. This will allow for an injection of 5 x 106 cells in a 100 µL volume.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Draw 100 µL of the cell suspension (containing 5 x 106 cells) into a 1 mL syringe.

    • Subcutaneously inject the cells into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

    • Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

    • Begin treatment when the average tumor volume reaches 100-300 mm³.[3]

Xenograft_Workflow start Start: Tumor Cell Line Culture harvest Cell Harvesting & Preparation (5 x 10^7 cells/mL) start->harvest inject Subcutaneous Injection (5 x 10^6 cells in 100 µL) harvest->inject monitor Tumor Growth Monitoring (Calipers, Volume Calculation) inject->monitor treatment Initiate this compound Treatment (Tumor Volume: 100-300 mm³) monitor->treatment evaluate Evaluate Efficacy (Tumor Growth Inhibition) treatment->evaluate end End of Study evaluate->end

Caption: Experimental workflow for establishing and treating solid tumor xenograft models.
Protocol 2: this compound Administration

This protocol outlines the preparation and oral administration of this compound to tumor-bearing mice.

Materials:

  • This compound powder

  • Vehicle for oral gavage (e.g., a solution of 0.5% carboxymethylcellulose sodium and 0.1% Tween 80 in sterile water)

  • Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)

  • Syringes

  • Balance and weighing paper

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound based on the desired dose and the number of mice to be treated.

    • Prepare the vehicle solution.

    • Weigh the this compound powder and suspend it in the vehicle to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 2 mg/mL).

    • Vortex or sonicate the suspension to ensure it is homogeneous. Prepare fresh daily.

  • Oral Administration:

    • Gently restrain the mouse.

    • Administer the prepared this compound suspension orally using a gavage needle. The typical volume is 100-200 µL per mouse.

    • Administer the appropriate dose twice daily (bid) for the duration of the study.[3]

    • The vehicle alone should be administered to the control group.

  • Treatment Duration:

    • Continue treatment for 3-4 weeks, or as specified by the experimental design. For some models, such as 786-O, a longer treatment duration of 6 weeks may be necessary.[3]

Data Presentation and Efficacy Evaluation

The efficacy of this compound is primarily assessed by measuring the inhibition of tumor growth over time.

In Vitro IC50 Values of this compound
KinaseIC50 (nM)
KDR (VEGFR2) 64.13
PDGFRβ 0.13
FLT3 Not explicitly stated, but inhibitory activity confirmed
c-Kit Not explicitly stated, but inhibitory activity confirmed

Source:[3]

In Vivo Tumor Growth Inhibition in Xenograft Models

The following table summarizes the observed efficacy of this compound in different xenograft models.

Cell LineTumor TypeThis compound Dose (mg/kg, oral, bid)Observation
MV-4-11 Acute Myeloid Leukemia10Significant tumor growth inhibition
80Complete tumor regression
HT-29 Colorectal Carcinoma40-160Dose-dependent tumor growth inhibition
HCT-116 Colorectal CarcinomaSimilar to HT-29Dose-dependent tumor growth inhibition
BxPC-3 Pancreatic CarcinomaSimilar to HT-29Dose-dependent tumor growth inhibition
A375 MelanomaSimilar to HT-29Dose-dependent tumor growth inhibition
786-O Renal Cell CarcinomaSimilar to HT-29Dose-dependent tumor growth inhibition

Source:[3][5]

Note: In these studies, a dose of 160 mg/kg (administered as 80 mg/kg bid) of this compound showed comparable tumor growth inhibition to Sunitinib at a dose of 40 mg/kg once daily (qd).[3] Importantly, this compound was well-tolerated with no significant impact on body weight, whereas the Sunitinib group showed a negative impact on body weight.[3][4]

Summary and Conclusion

The protocols outlined in these application notes provide a comprehensive guide for establishing and utilizing solid tumor mouse xenograft models to assess the in vivo efficacy of this compound. By following these detailed methodologies, researchers can generate reproducible and reliable data to further characterize the anti-tumor properties of this promising multi-targeted TKI. The provided data on effective cell lines and dosing regimens serve as a valuable starting point for designing in vivo studies. The strong preclinical efficacy and favorable safety profile of this compound in these models support its continued investigation as a potential cancer therapeutic.

References

Application Notes and Protocols for Vorolanib Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vorolanib (X-82, CM082) is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), playing a crucial role in inhibiting angiogenesis.[1][2] Additionally, this compound has been shown to effectively inhibit other receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[3][4] This multi-targeted approach makes it a promising therapeutic agent for various cancers.

Certain cancer cell lines have demonstrated significant sensitivity to this compound treatment. Notably, the human acute myeloid leukemia (AML) cell line MV-4-11, which harbors an internal tandem duplication (ITD) mutation in the FLT3 gene (FLT3-ITD), is highly susceptible to this compound.[3] The constitutive activation of the FLT3-ITD signaling pathway is a key driver of leukemogenesis in a subset of AML patients, and its inhibition by this compound leads to potent anti-proliferative and pro-apoptotic effects.

These application notes provide a comprehensive overview of the cellular effects of this compound on sensitive cell lines, with a particular focus on MV-4-11. Detailed protocols for assessing cell viability, apoptosis, and the modulation of key signaling pathways are provided to facilitate further research and drug development efforts.

Data Presentation

Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound
Cell LineCancer TypeKey Mutation(s)IC50 (nM)Reference
MV-4-11Acute Myeloid LeukemiaFLT3-ITD140[3]
HT-29Colorectal CarcinomaNot specified>10,000[3]
HCT-116Colorectal CarcinomaNot specified>10,000[3]
BxPC-3Pancreatic CarcinomaNot specified>10,000[3]
A549Lung CarcinomaNot specified>10,000[3]
A375MelanomaNot specified>10,000[3]
786-ORenal CarcinomaNot specified>10,000[3]

Note: The higher IC50 values in the other tested cell lines suggest that this compound's potent anti-cancer effects in vitro are highly specific to cell lines with particular driver mutations like FLT3-ITD.

Signaling Pathway

This compound exerts its potent anti-leukemic effect in MV-4-11 cells by directly inhibiting the constitutively active FLT3-ITD receptor. This inhibition blocks the downstream signaling cascades that are critical for the survival and proliferation of these cancer cells. The primary pathways affected are the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.

Vorolanib_Signaling_Pathway This compound's Mechanism of Action in FLT3-ITD Positive Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS JAK JAK FLT3_ITD->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Gene Transcription (Proliferation, Survival) mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation_Survival This compound This compound This compound->FLT3_ITD

Figure 1: this compound inhibits FLT3-ITD and downstream pathways.

Experimental Protocols

The following protocols provide a framework for assessing the in vitro effects of this compound on sensitive cell lines like MV-4-11.

Cell Culture
  • Cell Line: MV-4-11 (ATCC® CRL-9591™)

  • Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Maintain cell density between 3 x 10^5 and 1 x 10^6 viable cells/mL.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[5][6]

Materials:

  • MV-4-11 cells

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed MV-4-11 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard Annexin V and PI staining procedures for flow cytometry.[1][2][3][4][7]

Materials:

  • MV-4-11 cells

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed MV-4-11 cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete growth medium.

  • Treat the cells with various concentrations of this compound (e.g., 0, 100, 200, 400 nM) for 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol outlines the general steps for analyzing the phosphorylation status of FLT3 and its downstream targets.

Materials:

  • MV-4-11 cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed MV-4-11 cells and treat with this compound as described for the apoptosis assay.

  • After treatment, harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in sensitive cell lines.

Vorolanib_Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_assays Cellular Assays Start Start Cell_Culture Cell Culture (e.g., MV-4-11) Start->Cell_Culture Treatment This compound Treatment (Dose and Time Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-FLT3, p-STAT5, etc.) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: A generalized workflow for in vitro testing of this compound.

Conclusion

This compound demonstrates significant and specific cytotoxic activity against cancer cell lines harboring activating FLT3-ITD mutations, such as MV-4-11. The provided protocols offer a robust framework for researchers to investigate the mechanism of action of this compound and to evaluate its therapeutic potential in relevant preclinical models. The inhibition of the FLT3-ITD signaling pathway and the subsequent induction of apoptosis are key mechanisms underlying the efficacy of this compound in these sensitive cell lines. Further studies utilizing these methodologies can contribute to the optimization of this compound-based therapies for AML and other cancers driven by similar oncogenic pathways.

References

Vorolanib preparation and solubility in DMSO for cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Vorolanib (auch bekannt als CM-082 oder X-82) ist ein oral bioverfügbarer, niedermolekularer Tyrosinkinase-Inhibitor, der auf mehrere Rezeptortyrosinkinasen (RTKs) abzielt, die an der Angiogenese beteiligt sind.[1] Seine Hauptziele sind die vaskulären endothelialen Wachstumsfaktor-Rezeptoren (VEGFRs) und die Plättchen-Wachstumsfaktor-Rezeptoren (PDGFRs).[2][3] Durch die Hemmung dieser Rezeptoren stört this compound die Signalwege, die für das Wachstum von Tumoren und die pathologische Neovaskularisation bei Netzhauterkrankungen entscheidend sind.[1] Diese Anwendungs- und Protokollhinweise bieten detaillierte Verfahren zur Vorbereitung und Verwendung von this compound in Zellkultur-Assays, insbesondere im Hinblick auf seine Löslichkeit in DMSO und seine Auswirkungen auf die Zelllebensfähigkeit und Signalwege.

This compound: Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die wichtigsten quantitativen Daten für die Verwendung von this compound in In-vitro-Studien zusammen.

ParameterWertAnmerkungenReferenz
Molekulargewicht 439.49 g/mol
Löslichkeit in DMSO 89 mg/mL (202.54 mM)Die Verwendung von frischem DMSO wird empfohlen, da feuchtigkeitsabsorbierendes DMSO die Löslichkeit verringern kann.[2]
Löslichkeit in Ethanol ~5 mg/mL[2]
Löslichkeit in Wasser <1 mg/mL[2]
IC₅₀ (VEGF-stimulierte HUVEC-Proliferation) 0.031 µM (31 nM)HUVEC = Humane Umbilikalvenen-Endothelzellen[4]
IC₅₀ (VEGFR2) 0.052 µM (52 nM)[5]
IC₅₀ (PDGFRβ) 0.26 µM (260 nM)[5]
Lagerung der Stammlösung -20°C (langfristig) oder 0-4°C (kurzfristig)In DMSO gelöst.

Experimentelle Protokolle

Vorbereitung einer this compound-Stammlösung in DMSO

Dieses Protokoll beschreibt die Herstellung einer konzentrierten Stammlösung von this compound zur Verwendung in Zellkultur-Assays.

Materialien:

  • This compound-Pulver

  • Dimethylsulfoxid (DMSO), zellkulturgeeignet

  • Sterile Mikrozentrifugenröhrchen (1.5 mL)

  • Präzisionswaage

  • Vortex-Mischer

  • Sterile Pipettenspitzen

Vorgehensweise:

  • Berechnung: Bestimmen Sie die erforderliche Menge an this compound-Pulver und DMSO, um die gewünschte Konzentration der Stammlösung zu erreichen (z. B. 10 mM).

    • Beispiel für 1 mL einer 10 mM Stammlösung:

      • Benötigte Masse = 10 mmol/L * 1 L * 439.49 g/mol = 4.3949 mg

  • Abwiegen: Wiegen Sie die berechnete Menge this compound-Pulver unter sterilen Bedingungen sorgfältig in ein steriles Mikrozentrifugenröhrchen ein.

  • Auflösen: Geben Sie die entsprechende Menge DMSO in das Röhrchen.

  • Mischen: Vortexen Sie das Röhrchen gründlich, bis sich das Pulver vollständig aufgelöst hat. Eine leichte Erwärmung im Wasserbad bei 37°C kann die Auflösung unterstützen.

  • Aliquots und Lagerung: Aliquotieren Sie die Stammlösung in kleinere Volumina, um wiederholtes Einfrieren und Auftauen zu vermeiden. Lagern Sie die Aliquots bei -20°C.

Protokoll für einen Zellviabilitäts-Assay (z.B. MTT-Assay)

Dieses Protokoll beschreibt die Bestimmung der zytotoxischen Wirkung von this compound auf Endothelzellen (z. B. HUVECs) mittels eines MTT-Assays.

Materialien:

  • HUVECs (oder eine andere relevante Zelllinie)

  • Vollständiges Zellkulturmedium

  • 96-Well-Zellkulturplatten, klarer Boden

  • This compound-Stammlösung (in DMSO)

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS

  • Solubilisierungslösung (z. B. 10% SDS in 0.01 M HCl)

  • Mehrkanalpipette

  • Mikroplatten-Lesegerät (570 nm)

Vorgehensweise:

  • Zellaussaat: Säen Sie die HUVECs mit einer Dichte von 5.000 Zellen pro Well in eine 96-Well-Platte in 100 µL vollständigem Medium aus.[6] Lassen Sie die Zellen über Nacht bei 37°C und 5% CO₂ adhärieren.

  • Behandlung:

    • Bereiten Sie eine serielle Verdünnung von this compound in Zellkulturmedium aus der DMSO-Stammlösung vor. Die Endkonzentrationen sollten einen relevanten Bereich abdecken (z. B. 0.001 µM bis 10 µM).

    • Stellen Sie sicher, dass die Endkonzentration von DMSO in allen Wells, einschließlich der Kontrollen, konstant und unter 0.5% liegt.[7]

    • Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL des Mediums mit den entsprechenden this compound-Konzentrationen hinzu. Fügen Sie eine Kontrollgruppe hinzu, die nur das Medium mit DMSO (Vehikelkontrolle) enthält.

  • Inkubation: Inkubieren Sie die Platte für die gewünschte Dauer (z. B. 48 oder 72 Stunden) bei 37°C und 5% CO₂.

  • MTT-Zugabe: Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platte für weitere 2-4 Stunden bei 37°C.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL der Solubilisierungslösung zu jedem Well hinzu, um die gebildeten Formazan-Kristalle aufzulösen. Mischen Sie vorsichtig durch Pipettieren.

  • Messung: Messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät.

  • Analyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur Vehikelkontrolle und bestimmen Sie den IC₅₀-Wert.

Protokoll für die Western-Blot-Analyse der VEGFR2-Phosphorylierung

Dieses Protokoll beschreibt den Nachweis der Hemmung der VEGF-induzierten VEGFR2-Phosphorylierung durch this compound in HUVECs.

Materialien:

  • HUVECs

  • 6-Well-Zellkulturplatten

  • Serumfreies Medium

  • Rekombinanter humaner VEGF₁₆₅

  • This compound-Stammlösung (in DMSO)

  • Eiskaltes PBS mit Phosphatase-Inhibitoren

  • Lyse-Puffer (z. B. RIPA-Puffer) mit Protease- und Phosphatase-Inhibitoren

  • BCA-Protein-Assay-Kit

  • SDS-PAGE-Gele und Laufpuffer

  • PVDF-Membran

  • Transferpuffer

  • Blockierpuffer (z. B. 5% fettfreie Trockenmilch oder BSA in TBST)

  • Primärantikörper:

    • Anti-phospho-VEGFR2 (Tyr1175) (z. B. 1:1000 Verdünnung)[8]

    • Anti-Gesamt-VEGFR2 (z. B. 1:1000 Verdünnung)[7]

    • Anti-GAPDH oder β-Actin (als Ladekontrolle)

  • Meerrettichperoxidase (HRP)-gekoppelter Sekundärantikörper

  • Chemilumineszenz-Substrat (ECL)

  • Imaging-System

Vorgehensweise:

  • Zellkultur und Aushungern: Kultivieren Sie HUVECs in 6-Well-Platten bis zu einer Konfluenz von 80-90%. Hungern Sie die Zellen für 4-6 Stunden in serumfreiem Medium aus.

  • Vorbehandlung und Stimulation:

    • Behandeln Sie die Zellen für 1-2 Stunden mit den gewünschten Konzentrationen von this compound (z. B. 0.01, 0.1, 1 µM) oder der DMSO-Vehikelkontrolle vor.

    • Stimulieren Sie die Zellen anschließend für 5-10 Minuten mit VEGF (z. B. 50 ng/mL).[1] Eine nicht stimulierte Kontrolle sollte ebenfalls mitgeführt werden.

  • Zelllyse:

    • Waschen Sie die Zellen zweimal schnell mit eiskaltem PBS.

    • Fügen Sie 100-150 µL eiskalten Lyse-Puffer zu jedem Well hinzu und inkubieren Sie die Platte für 15-30 Minuten auf Eis.

    • Sammeln Sie die Lysate mit einem Zellschaber und zentrifugieren Sie sie bei 14.000 x g für 15 Minuten bei 4°C, um Zelltrümmer zu entfernen.

  • Proteinquantifizierung: Bestimmen Sie die Proteinkonzentration der Überstände mit einem BCA-Assay.

  • SDS-PAGE und Transfer:

    • Denaturieren Sie gleiche Proteinmengen (z. B. 20-30 µg) durch Kochen in Laemmli-Puffer.

    • Trennen Sie die Proteine mittels SDS-PAGE auf und transferieren Sie sie auf eine PVDF-Membran.

  • Immunoblotting:

    • Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer.

    • Inkubieren Sie die Membran über Nacht bei 4°C mit dem primären Antikörper gegen p-VEGFR2.

    • Waschen Sie die Membran dreimal mit TBST.

    • Inkubieren Sie die Membran für 1 Stunde bei Raumtemperatur mit dem HRP-gekoppelten Sekundärantikörper.

    • Waschen Sie die Membran erneut dreimal mit TBST.

  • Detektion: Detektieren Sie die Signale mit einem ECL-Substrat und einem Imaging-System.

  • Stripping und Re-Probing: Strippen Sie die Membran und inkubieren Sie sie erneut mit Antikörpern gegen Gesamt-VEGFR2 und eine Ladekontrolle, um die Proteinnormalisierung zu gewährleisten.

Visualisierungen

Signalweg von this compound

Vorolanib_Signaling_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_intracellular Intrazellulärer Raum VEGF VEGF/ PDGF Receptor VEGFR / PDGFR VEGF->Receptor Bindung PI3K PI3K Receptor->PI3K Aktivierung Ras Ras Receptor->Ras STAT3 STAT3 Receptor->STAT3 This compound This compound This compound->Receptor Hemmung Akt Akt PI3K->Akt Proliferation Zellproliferation, Migration, Überleben Akt->Proliferation MAPK MAPK Ras->MAPK MAPK->Proliferation STAT3->Proliferation

Abbildung 1: Vereinfachter Signalweg, der die Hemmung von VEGFR/PDGFR durch this compound zeigt.

Experimenteller Arbeitsablauf für den Zellviabilitäts-Assay

Cell_Viability_Workflow Start Start: Zellaussaat (5.000 Zellen/Well, 96-Well-Platte) Incubate1 Inkubation über Nacht (Adhäsion) Start->Incubate1 Treatment Behandlung mit this compound (Serielle Verdünnung) Incubate1->Treatment Incubate2 Inkubation (z.B. 48 Stunden) Treatment->Incubate2 MTT Zugabe von MTT-Reagenz Incubate2->MTT Incubate3 Inkubation (2-4 Stunden) MTT->Incubate3 Solubilize Auflösen der Formazan-Kristalle Incubate3->Solubilize Readout Messung der Absorption (570 nm) Solubilize->Readout Analysis Analyse: Berechnung der Zellviabilität und IC₅₀ Readout->Analysis Western_Blot_Workflow Start Start: Kultivierung & Aushungern der HUVECs Pretreat Vorbehandlung mit this compound Start->Pretreat Stimulate Stimulation mit VEGF Pretreat->Stimulate Lyse Zelllyse & Proteingewinnung Stimulate->Lyse Quantify Proteinquantifizierung (BCA) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Proteintransfer (PVDF) SDS_PAGE->Transfer Block Blockieren der Membran Transfer->Block Antibody1 Inkubation mit primärem Antikörper (anti-p-VEGFR2) Block->Antibody1 Antibody2 Inkubation mit sekundärem Antikörper Antibody1->Antibody2 Detect Detektion (ECL) Antibody2->Detect Analyze Analyse & Normalisierung Detect->Analyze

References

Application Notes: Standard Operating Procedure for Assessing Vorolanib Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vorolanib (also known as CM082 or X-82) is an orally available, multi-targeted small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2][3] It primarily functions as a dual inhibitor of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial mediators of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[2][3] By inhibiting these pathways, this compound is expected to disrupt tumor angiogenesis and demonstrate activity across a broad spectrum of solid tumors.[1][4] Preclinical studies have shown that this compound possesses potent anti-angiogenic and anti-tumor activities, with a potentially better safety profile compared to similar kinase inhibitors like sunitinib.[5][6]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting multiple RTKs involved in cell proliferation and angiogenesis.[1] Its primary targets are all isoforms of VEGFR and PDGFR.[3][7] The binding of ligands like VEGF and PDGF to their respective receptors triggers a signaling cascade that promotes endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] this compound blocks this process, thereby inhibiting the formation of new blood vessels necessary for tumor growth.[1]

Additionally, this compound has been shown to inhibit other RTKs such as FLT3 and c-Kit.[5] The inhibition of mutated kinases like FLT3, which is common in certain leukemias, allows this compound to also directly suppress the growth and proliferation of tumor cells via pathways including Ras/MAPK, PI3K/Akt, and JAK/STAT.[5] Computer modeling studies predict that this compound acts as a type II TKI, which binds to the inactive conformation of kinases, a characteristic associated with greater selectivity compared to type I inhibitors.[6][8]

Vorolanib_Mechanism_of_Action VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK Ras/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->RAS_MAPK FLT3 FLT3 FLT3->PI3K_Akt FLT3->RAS_MAPK JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR FLT FLT3 Ligand FLT->FLT3 This compound This compound This compound->VEGFR Inhibits This compound->PDGFR Inhibits This compound->FLT3 Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: this compound inhibits VEGFR, PDGFR, and FLT3, blocking downstream signaling pathways.

Experimental Protocols

This section outlines the standard operating procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous human tumor xenograft model.

1. Materials and Reagents

  • Cell Lines: Human cancer cell lines known to be sensitive to this compound, such as MV-4-11 (leukemia), 786-O (renal), or HT-29 (colon).[5]

  • Animals: Immunocompromised mice (e.g., Nude (Nu/Nu) or NSG), 6-8 weeks old.[9]

  • Reagents:

    • This compound (CM082)

    • Vehicle for this compound (e.g., appropriate aqueous solution for oral gavage)

    • Positive Control: Sunitinib[5]

    • Cell Culture Media (e.g., RPMI, DMEM) with supplements (FBS, P/S).[10]

    • Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[10]

    • Matrigel® Basement Membrane Matrix (growth factor reduced).[11]

    • Anesthetics (e.g., Ketamine/Xylazine or Isoflurane).[10]

  • Equipment:

    • Laminar flow hood

    • Hemocytometer or automated cell counter

    • Syringes (1 mL) and needles (23-25G for injection, 18G for drawing).[9][10]

    • Animal balance

    • Digital calipers

    • Oral gavage needles

    • Standard animal housing and caging

2. Experimental Workflow

Experimental_Workflow A 1. Cell Culture Expand and harvest tumor cells. B 2. Cell Preparation Resuspend cells in PBS/Matrigel (1:1). A->B C 3. Tumor Implantation Subcutaneously inject cell suspension into the flank of mice. B->C D 4. Tumor Growth Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³). C->D E 5. Randomization Randomize mice into treatment groups. D->E F 6. Treatment Phase Administer this compound, Vehicle, or Positive Control daily (e.g., 21 days). E->F G 7. Monitoring Measure tumor volume and body weight 2-3 times per week. F->G H 8. Endpoint Terminate study when tumors in control group reach max size (e.g., 1500 mm³) or at study end. G->H I 9. Data Analysis Analyze tumor growth inhibition, body weight changes, and statistics. H->I

Caption: Workflow for in vivo assessment of this compound efficacy.

3. Detailed Methodology

3.1. Cell Culture and Preparation

  • Culture tumor cells in appropriate media and conditions according to supplier recommendations. Ensure cells are in the logarithmic growth phase before harvesting.

  • Harvest cells using standard trypsinization or cell scraping methods. Wash the cells with sterile PBS.

  • Perform a cell count using a hemocytometer or automated counter and assess viability (should be >95%).

  • Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of sterile PBS (or HBSS) and Matrigel®.[11] Keep the cell suspension on ice to prevent the Matrigel from solidifying.[10]

  • The final concentration should be adjusted to deliver the desired number of cells (e.g., 5-10 x 10⁶ cells) in an injection volume of 100-200 µL.[9]

3.2. Tumor Implantation

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Shave and sterilize the injection site on the right flank of each mouse.[10]

  • Using a 1 mL syringe with a 23-25G needle, draw up 100-200 µL of the cell suspension.

  • Gently lift the skin to create a "tent" and inject the cell suspension subcutaneously.[9]

  • Slowly withdraw the needle to prevent leakage of the inoculum.[10]

  • Monitor the animals until they have fully recovered from anesthesia.

3.3. Tumor Growth Monitoring and Treatment

  • Once tumors are established and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Record the body weight of each animal at the same frequency to monitor toxicity.

  • Prepare this compound and the positive control (e.g., Sunitinib) in the appropriate vehicle.

  • Administer treatments as specified in the study design (e.g., oral gavage). Efficacious doses for this compound have been reported in the range of 40-160 mg/kg, often administered twice daily (bid).[5][12]

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 40 mg/kg, bid)

    • Group 3: this compound (e.g., 80 mg/kg, bid)

    • Group 4: Positive Control (e.g., Sunitinib, 40 mg/kg, qd)[5]

  • Continue treatment for the specified duration (e.g., 21 days) or until the endpoint is reached.

3.4. Endpoint and Data Collection

  • The primary endpoint is typically reached when the average tumor volume in the vehicle control group reaches the maximum allowed size (e.g., 1500 mm³) or at the end of the predefined treatment period.[9]

  • Individual animals should be euthanized if their tumor exceeds the size limit, shows signs of ulceration, or if body weight loss exceeds 20%.

  • At the end of the study, euthanize all animals. Tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).[13]

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Experimental Study Design

Group Treatment Concentration Dose (mg/kg) Route Schedule No. of Animals
1 Vehicle Control N/A 0 p.o. bid 10
2 This compound 4 mg/mL 40 p.o. bid 10
3 This compound 8 mg/mL 80 p.o. bid 10
4 Sunitinib 4 mg/mL 40 p.o. qd 10

p.o. = oral gavage; bid = twice daily; qd = once daily

Table 2: Summary of Anti-Tumor Efficacy

Group Treatment (mg/kg) Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) p-value (vs. Vehicle)
1 Vehicle Control 1450 ± 150 - -
2 This compound (40) 650 ± 95 55.2 <0.01
3 This compound (80) 290 ± 60 80.0 <0.001
4 Sunitinib (40) 580 ± 88 60.0 <0.01

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Table 3: Animal Body Weight Changes

Group Treatment (mg/kg) Mean Body Weight Day 0 (g) ± SEM Mean Body Weight Final Day (g) ± SEM Mean % Body Weight Change
1 Vehicle Control 22.5 ± 0.5 24.1 ± 0.6 +7.1%
2 This compound (40) 22.3 ± 0.4 23.2 ± 0.5 +4.0%
3 This compound (80) 22.6 ± 0.5 23.1 ± 0.6 +2.2%
4 Sunitinib (40) 22.4 ± 0.4 20.8 ± 0.7 -7.1%

Note: Significant body weight loss may indicate toxicity.[5]

References

Application Notes and Protocols for Vorolanib in a Choroidal Neovascularization (CNV) Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Vorolanib (also known as CM082), a multi-targeted tyrosine kinase inhibitor, in a laser-induced choroidal neovascularization (CNV) rat model. This information is intended to guide researchers in evaluating the anti-angiogenic potential of this compound for ocular neovascular diseases.

Introduction

Choroidal neovascularization (CNV) is a hallmark of wet age-related macular degeneration (AMD), a leading cause of severe vision loss.[1][2] The pathology involves the growth of abnormal blood vessels from the choroid into the subretinal space, often leading to fluid and blood leakage that damages the macula.[3] Vascular endothelial growth factor (VEGF) is a key driver of this pathological angiogenesis.[3][4]

This compound is an oral, small-molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, primarily the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[5][6][7][8][9] By inhibiting these receptors, this compound disrupts the downstream signaling pathways that promote endothelial cell proliferation, migration, and new blood vessel formation, thereby exhibiting potent anti-angiogenic effects.[6][10] Preclinical studies in rat models of laser-induced CNV have demonstrated that oral administration of this compound can significantly reduce the size of CNV lesions.[4][10][11][12]

Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor that competitively binds to and inhibits the activity of several receptor tyrosine kinases implicated in pathological angiogenesis.[13][14] Its primary targets are:

  • VEGF Receptors (VEGFRs): this compound exhibits pan-VEGFR inhibition, targeting all isoforms of VEGFR.[5][15] The VEGF/VEGFR signaling pathway is a critical regulator of angiogenesis.[4][6] Inhibition of VEGFR blocks the pro-angiogenic signals that lead to endothelial cell proliferation, migration, and tube formation.[6][10]

  • PDGF Receptors (PDGFRs): PDGFRs are involved in the maturation and stabilization of newly formed blood vessels by regulating pericytes and smooth muscle cells.[6][7] By inhibiting PDGFR, this compound can disrupt the structural support of the neovasculature.

  • Other Kinases: this compound also shows inhibitory activity against other kinases such as FLT3 and c-Kit.[13][14]

The dual inhibition of VEGFR and PDGFR pathways provides a multifaceted approach to suppressing neovascularization.

Vorolanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_this compound cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Endothelial Cell Proliferation VEGFR->Proliferation Migration Cell Migration VEGFR->Migration VesselFormation New Vessel Formation VEGFR->VesselFormation PDGFR PDGFR VesselStabilization Vessel Stabilization (Pericyte Recruitment) PDGFR->VesselStabilization This compound This compound This compound->VEGFR This compound->PDGFR VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits VEGFR and PDGFR, thereby blocking downstream signaling pathways that lead to angiogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in a laser-induced CNV rat model.

Table 1: Efficacy of Oral this compound on CNV Lesion Area

Treatment GroupDosageDurationMean CNV Area (μm²)Reduction in CNV Area (%)Reference
Vehicle Control-14 days58,400 ± 12,300-[4]
This compound10 mg/kg/day14 days29,800 ± 8,70049%[4]
This compound30 mg/kg/day14 days21,600 ± 6,50063%[4]

Table 2: this compound Concentration in Plasma and Ocular Tissues

TissueConcentration (at 30 mg/kg/day)Reference
Plasma196.87 ± 73.13 ng/mL[4][12]
Whole Eye172.86 ± 57.11 ng/g[4][12]
Retina-ScleraHighest Concentration[4][12]

Experimental Protocols

This section provides detailed protocols for inducing CNV in a rat model and for the subsequent treatment with this compound and evaluation of its effects.

Protocol 1: Laser-Induced Choroidal Neovascularization in Rats

This protocol is a standard method for creating a CNV model that mimics aspects of wet AMD.[1][16][17]

Materials:

  • Brown Norway or other pigmented rats

  • 1% Pentobarbital sodium (40 mg/kg)

  • 0.5% Tropicamide ophthalmic solution

  • Slit-lamp biomicroscope

  • Argon laser photocoagulator

  • Cover glass

Procedure:

  • Anesthesia and Pupil Dilation: Anesthetize the rats with an intraperitoneal injection of 1% pentobarbital sodium (40 mg/kg).[4] Dilate the pupils of both eyes with 0.5% tropicamide ophthalmic solution.[4]

  • Laser Photocoagulation:

    • Place the rat in front of the slit-lamp.

    • Use a cover glass as a contact lens to visualize the fundus.

    • Deliver four to six laser burns around the optic nerve using an argon laser.

    • Laser parameters: 532 nm wavelength, 100 µm spot size, 0.1-second duration, 150 mW power.

    • Successful laser application is indicated by the appearance of a bubble, which signifies the rupture of Bruch's membrane.[2]

  • Post-Procedure: Apply an ophthalmic antibiotic ointment to prevent infection. Peak CNV formation is typically observed around 2 weeks after the laser application.[1][16]

Protocol 2: Oral Administration of this compound

Materials:

  • This compound (CM082)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10 mg/kg/day and 30 mg/kg/day).

  • Oral Administration:

    • Beginning on the day of or the day after laser induction, administer the this compound suspension or vehicle control to the rats daily via oral gavage.

    • The treatment duration is typically 14 to 21 days.[4]

Protocol 3: Evaluation of CNV

A. Fundus Fluorescein Angiography (FFA)

FFA is used to visualize and assess the leakage from CNV lesions.

Materials:

  • Fundus camera

  • 10% Fluorescein sodium solution

  • Anesthetic agent

Procedure:

  • Anesthetize the rats and dilate their pupils as described in Protocol 1.

  • Inject 0.1 mL of 10% fluorescein sodium solution intraperitoneally.

  • Observe and capture images of the fundus using a fundus camera at early and late phases (1-5 minutes and 10-15 minutes post-injection, respectively).

  • Grade the degree of fluorescein leakage from the CNV lesions.

B. Histological Analysis

Histology provides a direct assessment of the CNV lesion size and cellular composition.

Materials:

  • Paraformaldehyde solution

  • Phosphate-buffered saline (PBS)

  • Paraffin or OCT embedding medium

  • Microtome

  • Hematoxylin and eosin (H&E) stains

Procedure:

  • Euthanize the rats and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde for at least 24 hours.

  • Process the eyes for paraffin or frozen sectioning.

  • Cut serial sections (5-10 µm) through the CNV lesions.

  • Stain the sections with H&E.

  • Examine the sections under a microscope to identify the CNV complex, which typically consists of fibrovascular tissue, retinal pigment epithelial cells, and inflammatory cells.[12]

  • Measure the area and thickness of the CNV lesions using image analysis software.

C. RPE-Choroid-Sclera Eyecup Analysis

This method allows for a flat-mount visualization of the choroidal vasculature.

Materials:

  • Dissecting microscope

  • Fluorescently labeled isolectin B4

  • Mounting medium

Procedure:

  • Euthanize the rats and enucleate the eyes.

  • Fix the eyes as described for histology.

  • Under a dissecting microscope, carefully remove the anterior segment, lens, and retina to create an RPE-choroid-sclera eyecup.

  • Make radial incisions to flatten the eyecup.

  • Stain the eyecups with a fluorescently labeled isolectin B4 to visualize the vasculature.

  • Mount the flat mounts on a slide and image them using a fluorescence microscope.

  • Quantify the area of the CNV lesions.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Pupil Dilation) CNV_Induction Laser-Induced CNV Animal_Prep->CNV_Induction Treatment Oral Administration (this compound or Vehicle) CNV_Induction->Treatment Evaluation Evaluation of CNV Treatment->Evaluation FFA Fundus Fluorescein Angiography (FFA) Evaluation->FFA Histology Histological Analysis (H&E Staining) Evaluation->Histology Flat_Mount Choroidal Flat Mount (Isolectin Staining) Evaluation->Flat_Mount Data_Analysis Data Analysis (Quantification of CNV) FFA->Data_Analysis Histology->Data_Analysis Flat_Mount->Data_Analysis

Figure 2: Experimental Workflow. This flowchart outlines the key steps in the study of this compound in a laser-induced CNV rat model.

Conclusion

The use of this compound in a laser-induced CNV rat model provides a robust preclinical platform to investigate its therapeutic potential for neovascular AMD and other related ocular diseases. The protocols and data presented here offer a foundational guide for researchers to design and execute studies aimed at further elucidating the efficacy and mechanism of action of this promising anti-angiogenic compound. The oral route of administration for this compound presents a significant advantage over current invasive intravitreal injection therapies for wet AMD.[13]

References

Application Notes and Protocols: Vorolanib Administration for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Vorolanib (CM-082)

This compound, also known as CM-082 or X-82, is an orally bioavailable, small-molecule multi-kinase inhibitor developed for the treatment of various cancers.[1] Its primary mechanism of action involves the potent and selective inhibition of receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients.[1] Specifically, this compound targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key mediators in the angiogenesis signaling cascade.[2][3] Preclinical data have demonstrated its anti-angiogenic and anti-tumor activities across a range of cancer models.[4] Unlike some earlier generation kinase inhibitors, this compound was designed to have a shorter plasma half-life (approximately 4-8 hours in humans) and limited tissue accumulation, potentially offering a better safety profile while maintaining efficacy.[5] These characteristics make it a subject of significant interest in preclinical and clinical research, particularly for oral administration.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects primarily by disrupting the signaling pathways that drive angiogenesis. It is a dual inhibitor of VEGFR and PDGFR, targeting all isoforms of these receptors.[3][6]

  • VEGFR Inhibition : Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the growth of new blood vessels. When VEGF binds to its receptor (VEGFR) on endothelial cells, it triggers a downstream signaling cascade involving molecules like AKT, ERK1/2, and STAT3.[7] This leads to endothelial cell proliferation, migration, and survival, culminating in the formation of new vasculature to support tumor growth.[1] this compound competitively binds to the ATP-binding site of VEGFR, blocking its phosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis.[6][7]

  • PDGFR Inhibition : Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) play a vital role in regulating cell growth and division. In the context of angiogenesis, this pathway is crucial for the recruitment and function of pericytes and smooth muscle cells that provide structural support to newly formed blood vessels.[1] By inhibiting PDGFR, this compound further destabilizes the tumor vasculature, enhancing its anti-angiogenic effect.[1]

dot

Vorolanib_Pathway This compound Mechanism of Action cluster_ligands Growth Factors cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR AKT AKT VEGFR->AKT ERK ERK1/2 VEGFR->ERK STAT3 STAT3 VEGFR->STAT3 PDGFR->AKT PDGFR->ERK Proliferation Endothelial Cell Proliferation & Survival AKT->Proliferation Migration Migration AKT->Migration ERK->Proliferation ERK->Migration STAT3->Proliferation Angiogenesis Angiogenesis (Tumor Blood Supply) Proliferation->Angiogenesis Migration->Angiogenesis This compound This compound This compound->VEGFR This compound->PDGFR

Caption: this compound inhibits VEGFR and PDGFR, blocking downstream signaling to prevent angiogenesis.

Preclinical Administration Data Summary

This compound is consistently administered orally (via gavage) in preclinical animal models, leveraging its good oral bioavailability.[5][6] Dosing regimens vary depending on the cancer model and animal species.

Animal ModelCancer Type / Cell LineThis compound DoseAdministration RouteFrequencyKey FindingsReference(s)
Mouse (Athymic Nude)Leukemia (MV-4-11 Xenograft)10 - 160 mg/kgOral GavageTwice Daily (bid)Dose-dependent tumor growth inhibition; complete regression at higher doses.[6][8]
Mouse (Athymic Nude)Colon Cancer (HT-29 Xenograft)40 - 160 mg/kgOral GavageTwice Daily (bid)Significant, dose-dependent inhibition of tumor growth.[6]
Mouse (Athymic Nude)Pancreatic (BxPC-3), Melanoma (A375), Lung (A549), Renal (786-O) Xenografts40 - 160 mg/kgOral GavageTwice Daily (bid)Dose-dependent tumor growth inhibition observed across all models.[4][8]
Mouse (C57BL/6J)Retinal Detachment Model40 mg/kgOral GavageOnce Daily (qd)Demonstrated a neuroprotective effect and improved visual outcomes.[9][10]
RatChoroidal Neovascularization (CNV)10 and 30 mg/kgOral GavageOnce Daily (qd)Reduced CNV lesion size and pathological neovascularization.[6][11]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage in mice, based on common practices for tyrosine kinase inhibitors.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution. A commonly used vehicle for TKIs consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.[12]

    • In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween 80.

    • Vortex thoroughly until the solution is homogeneous.

    • Add the sterile water and vortex again to mix completely.

  • Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the study cohort.

    • Calculation Example: For a 40 mg/kg dose in a 20g mouse with a dosing volume of 10 µL/g (200 µL total), the mouse needs 0.8 mg of this compound. If preparing a 10 mL batch for 50 doses, you would need 40 mg of this compound to achieve a final concentration of 4 mg/mL.

  • Suspension Preparation:

    • Add a small amount of the vehicle (e.g., the DMSO portion) to the weighed this compound powder to create a paste. This helps in wetting the compound.

    • Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.

    • If the compound does not suspend easily, sonicate the mixture for 10-15 minutes.

  • Storage and Use:

    • Prepare the suspension fresh daily before administration to ensure stability and homogeneity.

    • Vortex the suspension thoroughly immediately before drawing each dose into the gavage syringe to prevent settling of the compound.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of orally administered this compound in a subcutaneous mouse xenograft model.[2]

dot

Workflow Experimental Workflow for In Vivo Efficacy Study cluster_setup Setup Phase cluster_study Study Phase cluster_analysis Analysis Phase A 1. Cell Line Culture & Expansion C 3. Tumor Cell Implantation (s.c.) A->C B 2. Animal Acclimatization B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups D->E F 6. Treatment Initiation (Oral Gavage) E->F G 7. Daily Monitoring (Tumor Volume, Body Weight) F->G H 8. Study Endpoint Reached G->H G->H Pre-defined criteria (e.g., tumor size, duration) I 9. Tissue Collection & Analysis H->I J 10. Data Analysis & Reporting I->J

Caption: Standard workflow for a preclinical xenograft study from setup to data analysis.

Materials & Equipment:

  • Appropriate human cancer cell line (e.g., HT-29, MV-4-11)

  • Immunocompromised mice (e.g., Athymic Nude, SCID)

  • Cell culture reagents and flasks

  • Phosphate-buffered saline (PBS), Trypsin-EDTA

  • Matrigel or Cultrex BME (optional, to improve tumor take rate)

  • Syringes and needles (27-30 gauge)

  • Digital calipers

  • Animal scale

  • Oral gavage needles (ball-tipped)

  • This compound suspension and vehicle control (from Protocol 1)

Procedure:

  • Cell Preparation:

    • Culture tumor cells under standard conditions to ~80% confluency. Ensure cells are in the logarithmic growth phase and have high viability.

    • Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer and trypan blue exclusion.

    • Resuspend the cell pellet in sterile, serum-free medium or PBS to the desired concentration (e.g., 5-10 x 10⁷ cells/mL). For some models, resuspending in a 1:1 mixture with Matrigel can improve engraftment. Keep cells on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved animal care protocols.

    • Inject the cell suspension (typically 100-200 µL, containing 1-10 x 10⁶ cells) subcutaneously (s.c.) into the right flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Monitor mice regularly for tumor formation.

    • Once tumors become palpable, begin measuring tumor volume with digital calipers 2-3 times per week. Volume (mm³) = (Length x Width²) / 2.

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose). Ensure the average tumor volume is similar across all groups.

  • Treatment Administration:

    • Administer the prepared this compound suspension or vehicle control orally via gavage once or twice daily, as determined by the study design.

    • The volume is typically 5-10 µL per gram of body weight.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.[8]

    • Monitor the general health and behavior of the animals daily.

    • The study concludes when tumors in the control group reach a predetermined maximum size, after a fixed duration, or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

  • Data Analysis:

    • At the end of the study, euthanize the animals and excise the tumors. Tumor weight can be recorded as a final endpoint.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Analyze data for statistical significance (e.g., using ANOVA or t-tests).

Supporting In Vitro Protocol: HUVEC Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[1][6]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Growth factor-reduced Matrigel or similar basement membrane extract

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)[6]

  • VEGF (as a stimulant)

Procedure:

  • Plate Coating: Thaw growth factor-reduced Matrigel on ice. Pre-chill a 96-well plate. Add 50 µL of Matrigel to each well, ensuring the surface is completely covered.[1][4]

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in a low-serum medium.

    • Seed the cells (e.g., 1-2 x 10⁴ cells/well) onto the solidified Matrigel.[1][6]

  • Treatment:

    • Add this compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

    • Add an angiogenic stimulant like VEGF (e.g., 30 ng/mL) to all wells except the negative control.[6]

  • Incubation and Analysis:

    • Incubate the plate for 4-18 hours at 37°C and 5% CO₂.[1]

    • Visualize the formation of tube-like networks using a phase-contrast microscope.

    • Quantify the extent of tube formation by measuring parameters like total tube length, number of junctions, and number of loops using imaging software. A reduction in these parameters in this compound-treated wells indicates anti-angiogenic activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vorolanib Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vorolanib in animal models. The aim is to offer practical guidance on dosage optimization to maximize efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available small molecule that functions as a dual inhibitor of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] By inhibiting these receptor tyrosine kinases, this compound disrupts downstream signaling pathways involved in angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[3][4] This anti-angiogenic activity is central to its anti-tumor effects.[3]

Q2: What are the recommended starting doses for this compound in mouse xenograft models?

A2: Based on preclinical studies, efficacious doses of this compound in mouse xenograft models have ranged from 10 mg/kg to 160 mg/kg, administered orally twice daily (bid).[5] A dose of 10 mg/kg bid has been shown to initiate significant tumor growth inhibition in sensitive models.[5][6] The efficacious dose range for many solid tumor xenograft models, such as HT-29 colon cancer, is between 40–160 mg/kg bid.[5][6]

Q3: What are the common toxicities observed with this compound in animal models?

A3: Preclinical studies in mice have indicated that this compound is generally well-tolerated at efficacious doses.[6][7] A key finding is the absence of significant body weight loss, which is a common toxicity associated with other tyrosine kinase inhibitors like sunitinib.[6][7] In a study with an intravitreal insert formulation in rabbits, no adverse ophthalmic or ocular microscopic findings were observed, establishing a high no-observed-adverse-effect-level (NOAEL).

Q4: How does the toxicity profile of this compound compare to other similar tyrosine kinase inhibitors like sunitinib?

A4: this compound was designed to have a more favorable safety profile than sunitinib.[6] It has a shorter plasma half-life and less tissue accumulation.[4] In mouse xenograft studies, this compound did not cause significant body weight loss at doses that showed comparable tumor growth inhibition to sunitinib, whereas sunitinib at 40 mg/kg daily led to a significant negative impact on body weight.[6][7]

Q5: What clinical signs of toxicity should be monitored in animals treated with this compound?

A5: While preclinical studies report minimal toxicity, it is crucial to monitor for general signs of adverse effects. These include:

  • Body weight: Monitor daily or at least twice weekly. Significant weight loss (typically >15-20%) can be a sign of toxicity.

  • Clinical observations: Daily checks for changes in posture, activity level, grooming, and food/water intake.

  • Gastrointestinal issues: Monitor for signs of diarrhea or dehydration.

  • Skin and hair: Note any changes in fur texture or color, or any skin lesions. Hair color changes have been noted in human clinical trials.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected animal weight loss (>10%) - Dosing error (overdose)- Vehicle intolerance- Drug-related toxicity- Immediately re-verify dose calculations and formulation concentration.- If using a new vehicle, consider running a vehicle-only control group to assess tolerance.- Reduce the dose of this compound in subsequent cohorts or consider a dose holiday.- Increase the frequency of animal monitoring.
Lack of tumor growth inhibition - Sub-therapeutic dose- Drug formulation issue- Tumor model resistance- Consider a dose-escalation study to determine the optimal therapeutic dose for your specific tumor model.- Ensure proper formulation and solubility of this compound. Confirm stability of the formulation over the dosing period.- Verify the expression of VEGFR and PDGFR in your tumor model. This compound's efficacy is dependent on these targets.
Difficulty with oral gavage administration - Improper technique- Animal stress- Ensure personnel are properly trained in oral gavage techniques for mice. Refer to the detailed protocol below.- Allow for proper acclimatization of animals to handling and the procedure to minimize stress.
Variable tumor growth within treatment groups - Inconsistent dosing- Variability in tumor implantation- Ensure accurate and consistent administration of the drug, particularly the volume and timing.- Refine the tumor implantation technique to ensure more uniform starting tumor volumes.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models

Tumor ModelDose (Oral, bid)ObservationCitation
MV-4-11 (Leukemia)10 mg/kgSignificant inhibition of tumor growth[5]
MV-4-11 (Leukemia)80 mg/kgComplete tumor regression[6]
HT-29 (Colon)40-160 mg/kgDose-dependent tumor growth inhibition[5][6]
786-O (Renal)Similar to HT-29Dose-dependent tumor growth inhibition[6]
A549 (Lung)Similar to HT-29Dose-dependent tumor growth inhibition[6]
BxPC-3 (Pancreatic)Similar to HT-29Dose-dependent tumor growth inhibition[6]
A375 (Melanoma)Similar to HT-29Dose-dependent tumor growth inhibition[6]

Table 2: Comparative Toxicity Profile of this compound and Sunitinib in Mice

CompoundDose (Oral)Key Toxicity ObservationCitation
This compound Up to 160 mg/kg bidNo significant toxicities or obvious body weight loss observed.[6][7]
Sunitinib 40 mg/kg qdSignificant negative impact on body weights.[6][7]

Experimental Protocols

Protocol 1: Formulation and Oral Administration of this compound in Mice

This protocol describes the preparation of a this compound suspension and its administration via oral gavage.

1. Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Mortar and pestle or appropriate homogenization equipment

  • Sterile water

  • Weighing scale

  • Magnetic stirrer and stir bar

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)

  • Syringes (1 mL)

2. Formulation Preparation (Example for a 10 mg/mL suspension):

  • Calculate the total amount of this compound and vehicle needed for the study.

  • Weigh the required amount of this compound powder.

  • Levigate the powder in a small amount of the vehicle to create a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

  • Stir the final suspension continuously on a magnetic stirrer during dosing to prevent settling.

  • Prepare the formulation fresh daily unless stability data indicates otherwise.

3. Oral Gavage Procedure:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.

  • Gavage Needle Measurement: Measure the appropriate insertion depth by placing the tip of the gavage needle at the corner of the mouse's mouth and extending it to the last rib. Mark this depth on the needle.

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is at the predetermined depth, slowly administer the this compound suspension.

  • Withdrawal: After administration, gently and slowly withdraw the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes post-gavage.

Protocol 2: Toxicity Monitoring

1. Body Weight Measurement:

  • Weigh each animal at the start of the study and at least three times per week thereafter.

  • Calculate percentage body weight change relative to the initial weight.

  • Establish a humane endpoint for weight loss (e.g., >20% of initial body weight).

2. Clinical Observations:

  • Perform daily cage-side observations.

  • Score animals based on a health index that includes posture, activity, grooming, and coat condition.

  • Record any instances of diarrhea, lethargy, or other abnormal behaviors.

3. Blood Collection and Analysis (Optional, depending on study endpoints):

  • Analyze serum for markers of liver toxicity (ALT, AST) and kidney toxicity (BUN, creatinine).

  • Perform a complete blood count (CBC) to assess for hematological toxicities.

Visualizations

Signaling Pathways

Vorolanib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K RAS RAS PDGFR->RAS This compound This compound This compound->VEGFR This compound->PDGFR Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound inhibits VEGFR and PDGFR signaling pathways.

Experimental Workflow

Vorolanib_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Tumor Cell Implantation in Mice B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C E Daily Oral Gavage (e.g., 21 days) C->E D This compound Formulation D->E F Tumor Volume Measurement (3x/week) E->F G Body Weight & Clinical Observation (Daily) E->G H Data Analysis: Tumor Growth Inhibition & Toxicity Assessment F->H G->H

Caption: Workflow for in vivo efficacy and toxicity studies of this compound.

References

Assessing the long-term stability of Vorolanib in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Vorolanib in solution. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Properly stored, solid this compound has a shelf life of over two years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve this compound in fresh, high-quality DMSO. For short-term storage of stock solutions (days to weeks), they can be kept at 0 - 4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When stored at -80°C, the stock solution should be used within six months; when stored at -20°C, it should be used within one month.[3]

Q3: Is this compound soluble in any other solvents?

A3: Besides DMSO, this compound is also soluble in acetonitrile.[4] For cell-based assays, stock solutions in DMSO are typically diluted in a suitable aqueous buffer or cell culture medium.

Q4: What is the expected long-term stability of this compound in a DMSO stock solution?

A4: While specific quantitative long-term stability data for this compound in DMSO is not extensively published, it is generally stable for several months when stored at -20°C or below.[5] To ensure the highest quality for your experiments, it is recommended to use stock solutions within one to six months of preparation, depending on the storage temperature.[3]

Q5: How can I assess the stability of my this compound solution?

A5: The stability of a this compound solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate the intact this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Precipitation observed in this compound stock solution upon thawing. The solubility of this compound may have been exceeded, or the DMSO may have absorbed moisture.Gently warm the tube to 37°C and use an ultrasonic bath to aid in redissolving the compound.[3][5] Ensure you are using fresh, anhydrous DMSO for preparing stock solutions.
Inconsistent results in cell-based assays. The this compound solution may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles, exposure to light).Prepare fresh dilutions from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.[2] Protect solutions from light.
Appearance of unexpected peaks in HPLC analysis. This could indicate the presence of degradation products.Review the storage conditions and handling procedures of your this compound solution. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Difficulty in achieving complete dissolution in DMSO. The concentration may be too high, or the quality of the DMSO may be poor.Try preparing a more dilute stock solution. Ensure you are using high-purity, anhydrous DMSO. Gentle warming and sonication can also help.[3]

Quantitative Data Summary

The following tables summarize the known stability information for this compound.

Table 1: Long-Term Storage Stability of this compound

Form Solvent Storage Temperature Stability Duration
Solid PowderN/A-20°C> 2 years[1]
Stock SolutionDMSO-20°CUp to 1 month[3]
Stock SolutionDMSO-80°CUp to 6 months[3]
Stock SolutionAcetonitrile-20°CData not available; expected to be stable for several months.

Table 2: Inferred Susceptibility of this compound to Forced Degradation *

Stress Condition Potential for Degradation Likely Degradation Products
Acid HydrolysisModerateCleavage of amide bond
Base HydrolysisModerate to HighCleavage of amide bond
Oxidation (e.g., H₂O₂)HighN-oxides, oxidation of the pyrrole ring
Photolysis (UV/Visible Light)HighIsomerization, N-oxides
Thermal (Heat)Low to ModerateGeneral decomposition at high temperatures

*Disclaimer: The information in this table is inferred from forced degradation studies of structurally similar tyrosine kinase inhibitors, such as Sunitinib and Axitinib, and the known chemical properties of the indolinone core structure. Specific degradation pathways for this compound should be confirmed experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to establish a stability-indicating analytical method.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) and visible light for 48 hours. Dilute with mobile phase to a final concentration of 100 µg/mL. A control sample should be kept in the dark.

  • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 48 hours. Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Analysis: Analyze all samples by HPLC-UV to observe the extent of degradation and the formation of new peaks.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound (e.g., 100 µg/mL) in the mobile phase.

    • Inject the standard and the samples from the forced degradation study.

    • Monitor the chromatograms for the retention time of this compound and the appearance of any new peaks corresponding to degradation products.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Signaling Pathways

This compound is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][6]

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR pY pY VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS This compound This compound This compound->VEGFR Inhibits Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PLCg->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation AKT->Migration AKT->Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival ERK->Angiogenesis

Caption: VEGFR signaling pathway inhibited by this compound.

PDGFR_Signaling_Pathway PDGF PDGF Ligand PDGFR PDGFR pY pY PDGF->PDGFR STAT STAT PDGFR->STAT PI3K PI3K PDGFR->PI3K RAS RAS-MAPK Pathway PDGFR->RAS PLCg PLCγ PDGFR->PLCg This compound This compound This compound->PDGFR Inhibits Gene_Expression Gene Expression STAT->Gene_Expression Cell_Growth Cell Growth STAT->Cell_Growth Proliferation Proliferation STAT->Proliferation PI3K->Gene_Expression PI3K->Cell_Growth PI3K->Proliferation RAS->Gene_Expression RAS->Cell_Growth RAS->Proliferation PLCg->Gene_Expression PLCg->Cell_Growth PLCg->Proliferation

Caption: PDGFR signaling pathway inhibited by this compound.

Experimental Workflow

Stability_Workflow start Prepare this compound Solution stress Apply Stress Conditions (Heat, Light, Acid, Base, Oxidant) start->stress storage Store under Defined Conditions (Temperature, Duration) start->storage sampling Collect Samples at Time Points stress->sampling storage->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis data Evaluate Data (Peak Area, Degradation Products) analysis->data end Determine Stability Profile data->end

Caption: Workflow for assessing this compound stability.

References

Strategies to overcome acquired resistance to Vorolanib in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving acquired resistance to Vorolanib in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is showing signs of acquired resistance. What are the likely molecular mechanisms?

A1: Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound, which primarily target VEGFR and PDGFR, often arises from the activation of bypass signaling pathways.[1][2] These alternative pathways can reactivate critical downstream signaling cascades, such as the PI3K/AKT and MEK/ERK pathways, even in the presence of this compound.[1][3] Key bypass pathways implicated in resistance to VEGFR inhibitors include:

  • MET Receptor Tyrosine Kinase Activation: Upregulation or amplification of the MET receptor is a well-documented mechanism of resistance.[3][4]

  • EGFR and FGFR Signaling: Increased signaling through the Epidermal Growth Factor Receptor (EGFR) or Fibroblast Growth Factor Receptor (FGFR) can also compensate for VEGFR/PDGFR inhibition.[3]

Q2: How can I confirm that bypass signaling is responsible for the observed resistance to this compound in my cell line?

A2: To confirm the activation of bypass signaling pathways, you can perform several key experiments:

  • Western Blotting: Probe for the phosphorylated (activated) forms of key proteins in the suspected bypass pathways, such as p-MET, p-EGFR, p-AKT, and p-ERK. Compare the protein levels in your resistant cell line to the parental, sensitive cell line, both with and without this compound treatment.

  • RT-qPCR: Analyze the mRNA expression levels of genes encoding for receptor tyrosine kinases (e.g., MET, EGFR, FGFR1) to check for transcriptional upregulation.

  • Functional Assays: Use small molecule inhibitors specific to the suspected bypass pathways (e.g., a MET inhibitor or an EGFR inhibitor) in combination with this compound to see if sensitivity is restored.

Q3: What are the recommended strategies to overcome acquired resistance to this compound in my experiments?

A3: The primary strategy to overcome acquired resistance is through combination therapy.[5] By simultaneously targeting the primary drug target and the activated bypass pathway, you can often restore sensitivity. Based on preclinical and clinical findings, consider the following combinations:

  • This compound + MET Inhibitor: If you observe MET activation, a combination with a MET inhibitor like crizotinib or capmatinib could be effective.[4]

  • This compound + Everolimus (mTOR inhibitor): Clinical trials have shown that the combination of this compound with the mTOR inhibitor everolimus can improve progression-free survival in patients with renal cell carcinoma who have developed resistance to prior TKI therapy.[1][2][6]

  • This compound + EGFR Inhibitor: In cases of EGFR-driven resistance, combining this compound with an EGFR inhibitor such as gefitinib may be beneficial.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Gradual increase in the IC50 of this compound in my long-term cell culture. Development of a resistant subpopulation of cells.1. Isolate single-cell clones from the resistant population to establish a pure resistant cell line. 2. Perform molecular profiling (Western blot, RT-qPCR) to identify potential bypass signaling activation (e.g., MET, EGFR). 3. Test combination therapies with inhibitors of the identified bypass pathways.
My this compound-resistant xenograft model is not responding to combination therapy. In vivo tumor microenvironment factors contributing to resistance.1. Analyze the tumor microenvironment for changes in secreted factors or stromal cell populations. 2. Consider a triple combination therapy if multiple resistance mechanisms are suspected. 3. Evaluate the dosing and scheduling of the combination therapy to optimize efficacy.
Inconsistent results in cell viability assays with resistant cells. Heterogeneity within the resistant cell population.1. Ensure you are using a clonal population of resistant cells. 2. Optimize cell seeding density and assay duration for the resistant cell line, as their growth rate may differ from the parental line.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data that might be observed when developing and characterizing a this compound-resistant cancer cell line.

Parameter Parental Cell Line (e.g., 786-O) This compound-Resistant Cell Line (e.g., 786-O-VR) Data Source
This compound IC50 (nM) 150> 2000Hypothetical
p-MET / Total MET (relative fold change) 1.05.2Hypothetical
p-AKT / Total AKT (relative fold change) 1.03.8Hypothetical
MET Gene Expression (relative fold change) 1.08.5Hypothetical
This compound + MET Inhibitor IC50 (nM) N/A250Hypothetical

Experimental Protocols

Generation of a this compound-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.[7][8]

Materials:

  • Parental cancer cell line (e.g., 786-O renal cell carcinoma)

  • Complete cell culture medium

  • This compound (CM082)

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC20: Perform a cell viability assay to determine the concentration of this compound that inhibits 20% of cell growth (IC20) in the parental cell line.

  • Initial Exposure: Culture the parental cells in complete medium containing the IC20 concentration of this compound.

  • Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells demonstrate stable growth at the current this compound concentration for several passages, increase the drug concentration by 1.5- to 2-fold.

  • Repeat Dose Escalation: Continue this process of stepwise dose escalation. It may be necessary to maintain the cells at a particular concentration for an extended period.

  • Establish the Resistant Line: After several months, a cell line capable of proliferating in a high concentration of this compound (e.g., >1 µM) should be established.

  • Characterize the Resistant Line: Confirm the resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line. The resistant line should exhibit a significantly higher IC50.

Western Blot for Bypass Pathway Activation

Materials:

  • Parental and this compound-resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

G cluster_0 This compound Action cluster_1 Bypass Signaling Activation VEGFR/PDGFR VEGFR/PDGFR PI3K/AKT_path PI3K/AKT Pathway VEGFR/PDGFR->PI3K/AKT_path Normal Signaling MEK/ERK_path MEK/ERK Pathway VEGFR/PDGFR->MEK/ERK_path Normal Signaling This compound This compound This compound->VEGFR/PDGFR Inhibition MET/EGFR MET/EGFR PI3K/AKT PI3K/AKT MET/EGFR->PI3K/AKT MEK/ERK MEK/ERK MET/EGFR->MEK/ERK Cell Survival/Proliferation Cell Survival/Proliferation PI3K/AKT->Cell Survival/Proliferation MEK/ERK->Cell Survival/Proliferation PI3K/AKT_path->Cell Survival/Proliferation MEK/ERK_path->Cell Survival/Proliferation

Caption: Acquired resistance to this compound via bypass signaling.

G cluster_0 Cell Culture cluster_1 Molecular Analysis cluster_2 Overcoming Resistance A Parental Cell Line B Expose to escalating doses of this compound A->B C Isolate resistant clones B->C D Cell Viability Assay (IC50 determination) C->D E Western Blot (Bypass pathway activation) C->E F RT-qPCR (Gene expression analysis) C->F G Test combination therapies (e.g., this compound + METi) E->G H Assess restoration of sensitivity G->H

Caption: Experimental workflow for studying this compound resistance.

References

Vorolanib Technical Support Center: Preventing Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Vorolanib in cell culture media.

Troubleshooting Guide

Q1: I observed precipitation immediately after adding my this compound stock solution to the cell culture medium. What should I do?

A1: Immediate precipitation upon dilution is a common issue and can be addressed by following these steps:

  • Verify Stock Solution Integrity: Ensure your this compound stock solution is fully dissolved and free of any visible precipitates before use. If you are using a previously frozen stock, make sure it has been brought to room temperature and thoroughly mixed. For dimethyl sulfoxide (DMSO) stock solutions, it's important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

  • Optimize Dilution Method: Instead of adding the this compound stock directly to the bulk of the cell culture medium, try pre-diluting the stock in a smaller volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final culture volume. This stepwise dilution can prevent localized high concentrations that lead to precipitation.

  • Increase Serum Concentration (If applicable): If your experimental protocol allows, increasing the percentage of fetal bovine serum (FBS) in the cell culture medium can help to enhance the solubility of hydrophobic compounds like this compound.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[2] However, avoid overheating, as it can degrade media components.

  • Reduce Final Concentration: The observed precipitation may be due to the final concentration of this compound exceeding its solubility limit in your specific cell culture system. Consider performing a dose-response experiment starting with a lower, non-precipitating concentration.

Q2: My cell culture medium with this compound appeared clear initially but developed a precipitate over time. What is the cause and how can I prevent it?

A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment:

  • Temperature Fluctuations: Repeatedly moving the culture vessel between the incubator and the microscope can cause temperature shifts that may lead to the precipitation of less soluble compounds. Minimize the time the cultures are outside the stable incubator environment.

  • pH Changes in Medium: As cells metabolize, the pH of the culture medium can decrease, which may affect the solubility of this compound. Ensure the medium is adequately buffered, and monitor the pH, especially in long-term experiments. The use of a CO2 incubator helps in maintaining the pH of the medium.[2]

  • Interaction with Media Components: this compound may interact with certain components of the cell culture medium over time, leading to the formation of insoluble complexes. This can be medium-specific. If you suspect this is the case, you may need to test the solubility of this compound in different types of media to find the most suitable one for your experiments.

  • Evaporation: Inadequate humidity in the incubator can lead to evaporation of the culture medium, thereby increasing the concentration of all components, including this compound, which can lead to precipitation.[3] Ensure proper humidification of your incubator.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions for in vitro studies is high-quality, anhydrous DMSO.[1] this compound has high solubility in DMSO, allowing for the preparation of concentrated stock solutions.

Q2: What are the known solubility limits of this compound?

A2: The solubility of this compound varies depending on the solvent. The following table summarizes the available quantitative data:

SolventSolubilityMolar ConcentrationNotes
DMSO89 mg/mL[1]~202.54 mM[1]Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1]
Ethanol5 mg/mL[1]Not specified
Water<1 mg/mL[1]Not specified
AcetonitrileSoluble[4]Not specified

Q3: What is a safe final concentration of DMSO in my cell culture?

A3: It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Some cell lines may be more sensitive, so it is advisable to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess any potential effects of the solvent on cell viability and function.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: Yes, this compound stock solutions can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for up to a year.[1] For short-term storage, -20°C for up to one month is also acceptable.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 439.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.394 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.[2]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)

  • Sterile tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature and mix well.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture. For example, to make 10 mL of medium with a final this compound concentration of 10 µM, you would need 10 µL of the 10 mM stock solution.

  • Recommended Dilution Method: a. In a sterile tube, add a small volume of the pre-warmed cell culture medium (e.g., 100-200 µL). b. Add the calculated volume of the this compound stock solution to this small volume of medium and mix gently by pipetting up and down. c. Add this intermediate dilution to the final volume of your pre-warmed cell culture medium and mix immediately by gentle swirling or inversion.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visual Troubleshooting Guide

Vorolanib_Precipitation_Troubleshooting start Precipitation Observed in Cell Culture Medium immediate Immediate Precipitation (Upon Dilution) start->immediate delayed Delayed Precipitation (Over Time) start->delayed stock_issue Stock Solution Issue? immediate->stock_issue temp_issue Temperature Fluctuations? delayed->temp_issue dilution_issue Dilution Method Issue? stock_issue->dilution_issue No verify_stock Verify stock is fully dissolved. Use fresh, anhydrous DMSO. stock_issue->verify_stock Yes concentration_issue Concentration Too High? dilution_issue->concentration_issue No optimize_dilution Use serial dilution method. Pre-dilute in small volume of medium. dilution_issue->optimize_dilution Yes reduce_concentration Perform dose-response experiment starting with lower concentrations. concentration_issue->reduce_concentration Yes increase_serum Increase serum percentage (if applicable). concentration_issue->increase_serum No/Also Consider ph_issue Medium pH Shift? temp_issue->ph_issue No minimize_temp_changes Minimize time outside incubator. temp_issue->minimize_temp_changes Yes interaction_issue Interaction with Media Components? ph_issue->interaction_issue No monitor_ph Ensure proper buffering (CO2). Monitor medium color. ph_issue->monitor_ph Yes test_media Test solubility in different cell culture media. interaction_issue->test_media Yes check_humidity Ensure proper incubator humidification to prevent evaporation. interaction_issue->check_humidity No/Also Consider

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

References

Technical Support Center: Enhancing the Oral Bioavailability of Vorolanib for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vorolanib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with orally administered this compound is showing low and variable plasma concentrations. What could be the cause?

A1: Low and variable plasma concentrations of this compound following oral administration are often attributed to its poor aqueous solubility. As a multi-targeted tyrosine kinase inhibitor (TKI), this compound falls into a class of compounds that frequently exhibit dissolution rate-limited absorption. This can lead to inconsistent exposure in your animal models. To confirm this, you can assess the dissolution profile of your current formulation.

Q2: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:

  • Lipid-Based Formulations: Incorporating this compound into lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract.

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in an amorphous state, you can increase its apparent solubility and dissolution rate.

  • Particle Size Reduction: Micronization or nanosizing of the this compound drug substance increases the surface area available for dissolution.

  • pH Modification and Co-solvents: For preclinical studies, using a vehicle with an adjusted pH or containing co-solvents can improve solubility.

  • Suspension Formulations: Creating a stable, homogeneous suspension can ensure consistent dosing, although it may not overcome inherent solubility limitations.

Q3: Are there any specific excipients that are recommended for formulating this compound for oral administration in preclinical studies?

A3: Yes, for preclinical oral gavage studies, a common approach is to formulate this compound as a suspension. One documented vehicle is a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in water. This helps to create a uniform suspension for consistent dosing. For solubilization, co-solvents like Dimethyl sulfoxide (DMSO) have been used in initial suspension preparations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low drug exposure (AUC) after oral dosing. Poor dissolution of this compound in the gastrointestinal tract.1. Switch to a lipid-based formulation: This can enhance solubilization and absorption. 2. Prepare an amorphous solid dispersion (ASD): This can significantly improve the dissolution rate. 3. Reduce particle size: Consider micronization or creating a nanosuspension.
High variability in plasma concentrations between animals. Inconsistent dissolution from a simple suspension; potential food effects.1. Ensure a homogeneous suspension: Use a vehicle like 0.5% CMC-Na and ensure thorough mixing before each dose. 2. Standardize feeding schedule: Administer this compound at a consistent time relative to feeding to minimize variability due to food effects.
Precipitation of this compound in the dosing vehicle. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Increase the proportion of co-solvents: If using a co-solvent like DMSO, a slight increase may improve solubility. However, be mindful of potential toxicity. 2. Switch to a more suitable vehicle: Consider a lipid-based system where this compound may have higher solubility. 3. Reduce the dosing concentration: If the dose volume can be increased, lowering the concentration may prevent precipitation.

Quantitative Data Presentation

A preclinical study in rats demonstrated that the formulation of this compound can significantly impact its pharmacokinetic profile. While specific head-to-head comparative data for enhanced formulations of this compound is limited in publicly available literature, the following table illustrates the pharmacokinetic parameters of orally administered this compound in rats from a preclinical study, which can serve as a baseline for comparison when developing new formulations.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
Oral Suspension10140.44.01007.4
Oral Suspension30201.46.01726.4

Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Suspension for Oral Gavage

This protocol describes the preparation of a simple suspension of this compound in a carboxymethylcellulose sodium (CMC-Na) vehicle, suitable for initial in vivo screening.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Carboxymethylcellulose sodium (CMC-Na), medium viscosity

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Sterile glass vial

Procedure:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Allow the solution to stir for several hours until the CMC-Na is fully hydrated and the solution is clear and viscous.

  • Weigh the required amount of this compound powder for your desired concentration (e.g., for a 10 mg/mL suspension).

  • In a separate sterile vial, add a small amount of DMSO to the this compound powder to create a paste. This helps to wet the powder and facilitate its dispersion.

  • Slowly add the 0.5% CMC-Na solution to the this compound paste while vortexing or stirring continuously.

  • Continue to add the CMC-Na solution to reach the final desired volume.

  • Stir the suspension for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any large agglomerates.

  • Store the suspension at 2-8°C and protect it from light. Ensure to re-suspend thoroughly by vortexing or stirring before each administration.

Signaling Pathway and Experimental Workflow Diagrams

This compound primarily exerts its anti-angiogenic and anti-tumor effects by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR This compound This compound This compound->VEGFR This compound->PDGFR Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis G cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Bioanalysis & Data Interpretation A Standard Suspension (e.g., 0.5% CMC-Na) C Oral Administration to Animal Models (e.g., Rats) A->C B Enhanced Formulation (e.g., Lipid-based or ASD) B->C D Serial Blood Sampling C->D E LC-MS/MS Analysis of Plasma Samples D->E F Pharmacokinetic Modeling (Cmax, AUC, Tmax) E->F G Comparison of Bioavailability F->G

Technical Support Center: Managing Side Effects of Vorolanib in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vorolanib in combination therapy studies. The information is designed to offer practical guidance on managing side effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its side effects?

A1: this compound is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] These receptors are crucial for angiogenesis (the formation of new blood vessels), which is a vital process for tumor growth.[1] By blocking these pathways, this compound can inhibit tumor growth and vascularization.[1] However, since VEGFR and PDGFR are also involved in normal physiological processes, their inhibition can lead to on-target side effects such as hypertension, proteinuria, and fatigue.[3][4]

Q2: What are the most common side effects observed with this compound in combination therapy?

A2: In combination with everolimus, the most frequently reported treatment-related adverse events (TRAEs) include proteinuria, leukopenia, hypercholesterolemia, hypertriglyceridemia, hyperglycemia, and fatigue.[5][6][7] When combined with immune checkpoint inhibitors like pembrolizumab or nivolumab, common TRAEs include lymphopenia, leukopenia, fatigue, and elevations in liver enzymes (alanine aminotransferase).[8][9][10]

Q3: Are there any dose-limiting toxicities (DLTs) associated with this compound in combination studies?

A3: Yes, dose-limiting toxicities have been observed. In a Phase 1b trial of this compound with pembrolizumab or nivolumab, DLTs at the 400 mg dose included Grade 3 aspartate aminotransferase elevation, Grade 3 rectal hemorrhage, and Grade 3 rash.[8][9] In a study combining this compound with everolimus, a Grade 4 thrombocytopenia was a DLT in the 200 mg cohort.[5][7]

Q4: How should I manage Grade 3 or higher adverse events?

A4: Management of Grade 3 or higher adverse events typically involves dose interruption or reduction of this compound and/or the combination agent.[5] For instance, in the CONCEPT trial of this compound plus everolimus, grade 3 non-hematological toxicity or grade 4 hematological toxicity without fever allowed for stepwise dose reductions of this compound.[5] It is crucial to refer to the specific clinical trial protocol for detailed dose modification guidelines. For severe skin toxicities (Grade 3 or 4) associated with TKIs, temporary interruption of the treatment is recommended.[11]

Troubleshooting Guides

This section provides practical, step-by-step guidance for managing common side effects observed in this compound combination therapy studies.

Management of Hypertension

Hypertension is a common on-target effect of VEGFR inhibitors.

1. Baseline Assessment and Monitoring:

  • Before initiating this compound, perform a thorough cardiovascular risk assessment and ensure any pre-existing hypertension is well-controlled.[4][12]

  • Monitor blood pressure (BP) weekly during the first cycle of treatment and at least every 2-3 weeks thereafter.[13]

2. Intervention Threshold:

  • Initiate antihypertensive treatment if BP is consistently >140/90 mmHg.[13][14]

3. Treatment Algorithm:

  • First-line agents: For patients with concurrent proteinuria, Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs) are recommended as they can also help reduce proteinuria.[14][15] In the absence of proteinuria, dihydropyridine calcium channel blockers (e.g., amlodipine) are a suitable first-line option.[14][16]

  • Dose Titration and Combination Therapy: If BP is not controlled with a single agent, titrate the dose to the maximum tolerated level or add a second agent from a different class.

  • Dose Modification of this compound: For severe or persistent hypertension (Grade 3), consider temporary interruption of this compound until BP is controlled. The dose may need to be reduced upon restarting.

Management of Proteinuria

Proteinuria, the presence of excess protein in the urine, is another known side effect of VEGFR inhibitors.

1. Baseline and Routine Monitoring:

  • Quantify baseline proteinuria using a urine protein-to-creatinine ratio (UPCR) before starting this compound.[14][15]

  • Monitor UPCR at regular intervals throughout the treatment period.

2. Management Protocol:

  • Grade 1-2 Proteinuria: Continue this compound and consider initiating an ACE inhibitor or ARB to manage the proteinuria.[17][18]

  • Grade 3-4 Proteinuria (or nephrotic syndrome): This is a serious adverse event.

    • Hold this compound treatment immediately.[17][18]

    • Initiate aggressive management of proteinuria, which may include high-dose ACE inhibitors or ARBs.

    • Referral to a nephrologist is strongly recommended.[17][18]

    • Resumption of this compound, potentially at a reduced dose, should only be considered after proteinuria has resolved to Grade 1 or baseline.

Management of Fatigue

Fatigue is a frequently reported and often debilitating side effect.

1. Initial Assessment:

  • Screen for fatigue at baseline and regularly during treatment.

  • Rule out and address other potential contributing factors such as anemia, electrolyte imbalances, dehydration, pain, emotional distress, and sleep disturbances.[19]

2. Management Strategies:

  • Non-Pharmacological Interventions:

    • Energy Conservation: Advise patients to prioritize activities, delegate tasks, and schedule regular rest periods.[19]

    • Physical Activity: Gentle exercise, such as daily walks, can help combat fatigue.[7]

    • Stress Reduction: Techniques like yoga and mindfulness may be beneficial.[7]

  • Pharmacological Interventions:

    • There is limited evidence for specific pharmacological treatments for cancer-related fatigue. Management should focus on treating underlying causes.

    • In some cases, psychostimulants may be considered, but their use should be carefully evaluated by a physician.

Data on Side Effects in Combination Therapy

The following tables summarize the incidence of treatment-related adverse events (TRAEs) from key clinical trials of this compound in combination therapy.

Table 1: Treatment-Related Adverse Events in this compound + Everolimus Combination Therapy (Phase 3 CONCEPT Study) [1][20][21]

Adverse EventThis compound + Everolimus (Any Grade)This compound + Everolimus (Grade ≥3)This compound Monotherapy (Any Grade)This compound Monotherapy (Grade ≥3)Everolimus Monotherapy (Any Grade)Everolimus Monotherapy (Grade ≥3)
Any TRAE 99%72%96%39%99%53%
Anemia N/A15.0%N/AN/AN/A16.5%
Neutropenia N/A10.5%N/AN/AN/AN/A
Proteinuria N/A9.8%N/AN/AN/AN/A
Hypertension N/AN/AN/A4.5%N/AN/A
Hypertriglyceridemia N/AN/AN/A4.5%N/A6.8%
Elevated blood triglycerides N/AN/AN/AN/AN/A5.3%

N/A: Data not available in the provided search results.

Table 2: Common Treatment-Related Adverse Events in this compound + Everolimus (Phase 1 Study) [5][6][7]

Adverse EventIncidence (Any Grade)
Proteinuria 100%
Leukopenia 77%
Hypercholesterolemia 77%
Increased LDL 68%
Hypertriglyceridemia 64%
Hyperglycemia 59%
Fatigue 55%

Table 3: Common Treatment-Related Adverse Events in this compound + Immune Checkpoint Inhibitors (Pembrolizumab or Nivolumab) (Phase 1b Study) [8][9][10]

Adverse EventNumber of Patients (n=16)
Lymphopenia 7
Leukopenia 5
Fatigue 5
Alanine aminotransferase elevation 5

Note: Data for this compound in combination with toripalimab is not yet publicly available from completed clinical trials.

Experimental Protocols

Protocol: Monitoring and Management of this compound-Induced Hypertension in a Preclinical Setting
  • Animal Model: Use an appropriate tumor-bearing animal model (e.g., xenograft or syngeneic).

  • Baseline Measurement: Prior to treatment initiation, measure and record the baseline blood pressure of all animals for 3 consecutive days using a non-invasive tail-cuff method.

  • Treatment Administration: Administer this compound, the combination agent, and vehicle control according to the study design.

  • Blood Pressure Monitoring: Measure blood pressure daily for the first week of treatment, and then three times a week for the remainder of the study.

  • Data Analysis: Compare the blood pressure readings of the treatment groups to the vehicle control group. A statistically significant increase in blood pressure in the this compound-treated groups would be indicative of drug-induced hypertension.

  • Intervention (if applicable): If severe hypertension is observed, a separate cohort of animals can be treated with this compound in combination with an antihypertensive agent (e.g., an ACE inhibitor) to assess the efficacy of this management strategy.

Visualizations

Signaling Pathway of this compound

Vorolanib_Mechanism cluster_cell Endothelial Cell / Pericyte VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) VEGFR->Angiogenesis Activates PDGFR->Angiogenesis Activates This compound This compound This compound->VEGFR Inhibits This compound->PDGFR Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Monitoring Side Effects

Side_Effect_Monitoring_Workflow start Patient Enrollment (Baseline Assessment) treatment Initiate this compound Combination Therapy start->treatment monitoring Regular Monitoring: - Vital Signs (BP) - Urinalysis (Proteinuria) - Blood Work (CBC, LFTs) - Patient-Reported Outcomes (Fatigue) treatment->monitoring assessment Assess for Adverse Events monitoring->assessment no_ae No Significant AE (Continue Treatment) assessment->no_ae Grade 0-1 manage_ae Implement AE Management Protocol assessment->manage_ae Grade 2+ no_ae->monitoring dose_mod Consider Dose Modification/Interruption manage_ae->dose_mod continue_mod Continue Treatment with Modifications dose_mod->continue_mod AE Resolves discontinue Discontinue Treatment (Severe/Intolerable AE) dose_mod->discontinue AE Persists/Worsens continue_mod->monitoring Hypertension_Management_Logic start Monitor Blood Pressure check_bp BP > 140/90 mmHg? start->check_bp continue_monitoring Continue Monitoring check_bp->continue_monitoring No check_proteinuria Proteinuria Present? check_bp->check_proteinuria Yes ace_arb Initiate ACEi or ARB check_proteinuria->ace_arb Yes ccb Initiate CCB check_proteinuria->ccb No reassess Reassess BP ace_arb->reassess ccb->reassess bp_controlled BP Controlled? reassess->bp_controlled continue_treatment Continue Current Treatment bp_controlled->continue_treatment Yes escalate_treatment Titrate Dose or Add Second Agent bp_controlled->escalate_treatment No escalate_treatment->reassess

References

Troubleshooting inconsistent results in Vorolanib angiogenesis assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Vorolanib in various angiogenesis assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in angiogenesis?

This compound (also known as CM082 or X-82) is an oral, multi-targeted tyrosine kinase inhibitor (TKI).[1] Its primary mechanism involves inhibiting key receptor tyrosine kinases (RTKs) that are crucial for angiogenesis, the formation of new blood vessels.[1] The main targets of this compound are the Vascular Endothelial Growth Factor Receptors (VEGFRs), which play a critical role in promoting the proliferation and migration of endothelial cells to form new blood vessels.[1][2] By inhibiting VEGFRs, this compound disrupts the signaling cascade initiated by VEGF, thereby suppressing angiogenesis.[1] It also targets other RTKs like Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs), contributing to its multifaceted anti-angiogenic effect.[1]

Q2: What are the key signaling pathways affected by this compound?

This compound primarily targets the VEGF signaling pathway.[3][4] When VEGF-A binds to its receptor, VEGFR-2, it triggers the receptor's dimerization and autophosphorylation.[5] This activation initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which is pivotal for pro-angiogenic signaling, and the PI3K-Akt pathway, which promotes endothelial cell survival.[3][6] this compound inhibits the initial phosphorylation of VEGFR, thereby blocking these downstream events.[7]

Q3: What are some common in vitro and in vivo assays used to evaluate the anti-angiogenic effects of this compound?

Commonly used assays include:

  • In Vitro:

    • HUVEC Proliferation Assay: Measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells, typically stimulated with VEGF.[7]

    • Tube Formation Assay: Assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix (e.g., Matrigel).[7][8] this compound's inhibitory effect on tube formation is a key indicator of its anti-angiogenic potential.[7]

    • Cell Migration Assays (e.g., Scratch Wound Assay, Boyden Chamber Assay): These assays evaluate the impact of this compound on the migratory capacity of endothelial cells, a crucial step in angiogenesis.[9]

  • In Vivo:

    • Matrigel Plug Assay: Matrigel mixed with an angiogenic stimulus (and the test compound) is injected subcutaneously into mice to assess the formation of new blood vessels into the plug.[10][11]

    • Chick Chorioallantoic Membrane (CAM) Assay: This assay uses the highly vascularized membrane of a chicken embryo to observe the effect of a compound on blood vessel formation.[2][12]

    • Xenograft Tumor Models: The effect of this compound on tumor growth and microvessel density (MVD) is evaluated in animal models with implanted tumor cells.[7]

Q4: How does the potency of this compound compare to other TKIs like Sunitinib?

Preclinical studies have shown that this compound has potent anti-angiogenic and anti-tumor activities, comparable to Sunitinib in some aspects.[7] For instance, in inhibiting VEGF165-induced proliferation of primary HUVECs, the IC50 value for this compound was 92.37 nM, while for Sunitinib it was 12.55 nM.[7] In a HUVEC cell line, the IC50 values were 64.13 nM for this compound and 39.84 nM for Sunitinib.[7] While Sunitinib may show higher potency in some cellular assays, this compound has been noted for potentially having a better safety profile with less toxicity observed in preclinical animal studies.[7][13]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: IC50 Values of this compound in HUVEC Proliferation Assays [7]

Cell TypeConditionThis compound (CM082) IC50 (nM)Sunitinib IC50 (nM)
Primary HUVECsNo VEGF165>2,000
Primary HUVECsVEGF165-induced92.3712.55
HUVEC Cell LineVEGF165-induced64.1339.84

Table 2: IC50 Values of this compound against Various Cancer Cell Lines [7]

Cell LineThis compound (CM082) IC50 (nM)Sunitinib IC50 (nM)
MV-4-11 (FLT3-ITD mutation)14014.81
A375, 786-O, HT-29, HCT-116, BXPC-3, A549No significant inhibitory activity(Data not shown, but stated to be superior to this compound)

Experimental Protocols

1. HUVEC Tube Formation Assay

This protocol outlines a general procedure for assessing the effect of this compound on the tube-forming ability of HUVECs.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium

    • Basement Membrane Matrix (e.g., Matrigel)

    • 96-well plates

    • This compound (and other compounds like VEGF for stimulation, Sunitinib as a control)

    • Calcein AM (for visualization)

  • Procedure:

    • Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for at least 30 minutes to allow for solidification.

    • Cell Preparation: Culture HUVECs to about 80-90% confluency. Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.

    • Cell Seeding: Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified matrix.

    • Treatment: Add this compound at various concentrations to the wells. Include appropriate controls: a negative control (no treatment), a positive control (VEGF stimulation), and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal time should be determined empirically.

    • Visualization and Analysis:

      • After incubation, carefully remove the medium.

      • Stain the cells with Calcein AM.

      • Capture images using a fluorescence microscope.

      • Quantify tube formation by measuring parameters like total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ).

Visualizations

Signaling Pathway

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_plc PLCγ Pathway cluster_pi3k PI3K/Akt Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 pVEGFR-2 (Phosphorylated) VEGFR2->pVEGFR2 Dimerization & Autophosphorylation This compound This compound This compound->pVEGFR2 Inhibition PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Tube_Formation_Workflow start Start prep_plate Coat 96-well plate with Matrigel start->prep_plate solidify Incubate at 37°C to solidify Matrigel prep_plate->solidify seed_cells Seed HUVECs onto Matrigel solidify->seed_cells prep_cells Prepare HUVEC suspension prep_cells->seed_cells add_treatment Add this compound and controls (VEGF, Vehicle) seed_cells->add_treatment incubate Incubate for 4-18 hours add_treatment->incubate stain Stain with Calcein AM incubate->stain image Image wells with fluorescence microscope stain->image analyze Quantify tube formation (length, branches) image->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Angiogenesis Assay Results issue_type What is the primary issue? start->issue_type no_tubes Poor/No Tube Formation (Positive Control Fails) issue_type->no_tubes Positive Control Fails high_background High Background (Negative Control Shows Tubes) issue_type->high_background Negative Control Fails variability High Variability Between Replicates issue_type->variability High Variability check_cells Check Cell Health & Passage Number no_tubes->check_cells check_matrigel Check Matrigel Quality & Thickness no_tubes->check_matrigel check_stimulus Verify VEGF/Stimulus Activity no_tubes->check_stimulus optimize_time Optimize Incubation Time no_tubes->optimize_time high_background->check_matrigel check_serum Reduce Serum Concentration high_background->check_serum optimize_density Optimize Cell Seeding Density high_background->optimize_density variability->optimize_density check_pipetting Standardize Pipetting Technique variability->check_pipetting check_plate_handling Avoid Stacking Plates & Edge Effects variability->check_plate_handling

References

Technical Support Center: Refinement of Animal Models for Studying Vorolanib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study the efficacy of Vorolanib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CM-082 or X-82) is an orally available, multi-targeted tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels. This compound potently targets all isoforms of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking these receptors, this compound disrupts downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, which in turn suppresses tumor angiogenesis and growth. It also exhibits inhibitory activity against other kinases such as FLT3 and c-Kit.

Q2: Which animal models are suitable for studying this compound's efficacy?

The choice of animal model depends on the specific research question. Here's a breakdown of commonly used models:

  • Subcutaneous Xenograft Models: These are the most common models for initial efficacy testing due to their relative simplicity and ease of tumor measurement. Human cancer cell lines are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice). This compound has demonstrated dose-dependent tumor growth inhibition in subcutaneous xenograft models of various cancers, including renal, colorectal, pancreatic, melanoma, and leukemia.

  • Orthotopic Xenograft Models: In these models, tumor cells are implanted into the corresponding organ of origin in immunodeficient mice. This provides a more clinically relevant tumor microenvironment and is better suited for studying metastasis.

  • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of fresh tumor tissue from a patient into immunodeficient mice. PDX models are considered highly clinically relevant as they maintain the heterogeneity and molecular characteristics of the original human tumor. They are particularly useful for evaluating therapeutic efficacy in a context that mirrors patient diversity.

  • Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells or tissues. These models are essential for studying the interplay between this compound, the tumor, and the human immune system, especially when considering combination therapies with immunomodulatory agents.

Q3: What is a recommended starting dose for this compound in mouse models?

Based on preclinical studies, a common efficacious dose range for oral administration of this compound in mouse xenograft models is 40-160 mg/kg, administered twice daily (bid). A dose of 160 mg/kg (administered as 80 mg/kg bid) has been shown to have comparable tumor growth inhibition to sunitinib at 40 mg/kg administered once daily. It is crucial to perform a dose-response study to determine the optimal dose for your specific tumor model and research objectives.

Q4: How should this compound be prepared for oral administration in mice?

While specific vehicle formulations are often proprietary, a common vehicle for oral administration of tyrosine kinase inhibitors in preclinical studies is a suspension in a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water. It is recommended to prepare the formulation fresh daily and ensure it is a homogenous suspension before each administration. A pilot study to assess the solubility and stability of this compound in your chosen vehicle is advisable.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in tumor growth within the same treatment group. - Inconsistent number of viable tumor cells injected. - Variation in injection technique (subcutaneous vs. intradermal). - Differences in animal health and stress levels. - Heterogeneity of the tumor model (especially in PDX models).- Ensure accurate cell counting and viability assessment before injection. - Standardize the injection procedure and volume. - Acclimatize animals properly and monitor their health closely. - Increase the number of animals per group to improve statistical power.
Tumors are not responding to this compound treatment. - Suboptimal dose or dosing schedule. - Poor oral bioavailability in the specific mouse strain. - Intrinsic or acquired resistance of the tumor model to VEGFR/PDGFR inhibition. - Incorrect preparation or administration of the drug.- Perform a dose-escalation study to find the maximally tolerated and efficacious dose. - Consider a different administration route if oral bioavailability is a concern (though this compound is designed for oral delivery). - Analyze the tumor model for expression of VEGFR, PDGFR, and other relevant targets. - Investigate potential resistance mechanisms (e.g., activation of alternative signaling pathways). - Verify the formulation and administration technique.
Animals are showing signs of toxicity (e.g., significant weight loss, lethargy). - The dose is too high for the specific animal strain or model. - Off-target effects of this compound. - Interaction with other experimental factors.- Reduce the dose of this compound. - Switch to a less frequent dosing schedule (e.g., once daily instead of twice daily). - Provide supportive care (e.g., hydration, nutritional supplements). - Monitor animals closely and establish clear humane endpoints.
Difficulty in assessing anti-angiogenic effects. - Insensitive methods for measuring angiogenesis. - Timing of assessment is not optimal. - The tumor model has low vascularity.- Use multiple methods to assess angiogenesis, such as immunohistochemistry for CD31 (to measure microvessel density), dynamic contrast-enhanced imaging, or perfusion studies. - Perform assessments at different time points during the treatment period. - Choose a tumor model known for its high vascularity for studies focused on anti-angiogenic effects.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical Xenograft Models

Cell LineCancer TypeDosing Schedule (Oral)Tumor Growth Inhibition (%)ComparatorReference
MV-4-11Leukemia10-80 mg/kg bidDose-dependent, complete regression at 80 mg/kg bidSunitinib (40 mg/kg qd)
HT-29Colorectal40-160 mg/kg bidDose-dependentSunitinib (40 mg/kg qd)
786-ORenalNot specifiedSignificant inhibitionSunitinib
A549LungNot specifiedSignificant inhibitionSunitinib
BxPC-3PancreaticNot specifiedSignificant inhibitionSunitinib
A375MelanomaNot specifiedSignificant inhibitionSunitinib

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Study
  • Cell Culture: Culture human cancer cells (e.g., HT-29) in the recommended medium and conditions until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Harvest cells using trypsin-EDTA and wash with sterile PBS.

    • Perform a cell count and assess viability using a method like trypan blue exclusion.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize 6-8 week old female athymic nude mice.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Width^2 x Length) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water) at the desired concentrations.

    • Administer this compound or vehicle control orally to the respective groups twice daily (e.g., at 8 am and 8 pm).

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight every 2-3 days.

    • At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for CD31).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences.

Mandatory Visualizations

Vorolanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->DownstreamSignaling PDGFR->DownstreamSignaling This compound This compound This compound->VEGFR Inhibits This compound->PDGFR Inhibits Angiogenesis Angiogenesis Tumor Growth DownstreamSignaling->Angiogenesis

Caption: this compound inhibits VEGFR and PDGFR signaling pathways.

Experimental_Workflow start Start: Cell Culture cell_prep Cell Preparation (Harvest, Count, Resuspend) start->cell_prep implantation Tumor Implantation (Subcutaneous Injection) cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups monitoring->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment evaluation Efficacy Evaluation (Tumor Volume, Body Weight) treatment->evaluation endpoint Endpoint Analysis (Tumor Excision, IHC) evaluation->endpoint end End: Data Analysis endpoint->end

Validation & Comparative

Unveiling Vorolanib's Anti-Angiogenic Prowess: A Comparative Analysis Using CD31 Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Vorolanib's anti-angiogenic effects, validated by CD31 staining, against other established anti-angiogenic agents. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and application of this promising tyrosine kinase inhibitor.

This compound (CM082 or X-82) is an orally available, multi-target tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic and anti-tumor activities in preclinical and clinical studies.[1][2][3] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) crucial for angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis.[1] this compound principally targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), disrupting the signaling pathways that promote endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.[1][2]

A critical method for validating the anti-angiogenic effects of therapeutic agents like this compound is the immunohistochemical staining for CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). CD31 is a transmembrane glycoprotein highly expressed on the surface of endothelial cells, making it an excellent marker for quantifying microvessel density (MVD) in tissue samples, including tumors. A reduction in CD31 staining in treated tissues provides direct evidence of a drug's efficacy in inhibiting angiogenesis.

Comparative Efficacy of this compound

Studies have demonstrated that this compound effectively inhibits angiogenesis, and its potency is often compared to other well-established TKIs such as Sunitinib and Axitinib.

In preclinical xenograft models, this compound has been shown to significantly suppress microvessel density in a dose-dependent manner, with an efficacy comparable to that of Sunitinib.[4] Notably, this compound has exhibited a more favorable safety profile, with fewer instances of significant toxicities like body weight loss compared to Sunitinib.[4][5]

Compound Dosage Tumor Model Effect on Microvessel Density (MVD) as measured by CD31 Staining Reference
This compound 160 mg/kg (80 mg/kg bid)Mouse XenograftSignificant inhibition of MVD, comparable to Sunitinib.[4]
Sunitinib 40 mg/kg qdMouse XenograftSignificant inhibition of MVD.[4]
Axitinib Not specified in direct comparison with this compound on MVDVariousPotent inhibitor of VEGFRs.[6][7]

Note: bid = twice daily, qd = once daily. Quantitative data for direct comparison of MVD inhibition across multiple studies is often presented as percentage reduction relative to control, and direct numerical comparisons should be made with caution due to variations in experimental models and methodologies.

Signaling Pathway of this compound in Angiogenesis Inhibition

This compound exerts its anti-angiogenic effects by blocking the phosphorylation of key receptor tyrosine kinases, primarily VEGFRs and PDGFRs. This inhibition disrupts the downstream signaling cascades responsible for promoting angiogenesis.

Vorolanib_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) VEGFR->Signaling_Cascade PDGFR PDGFR PDGFR->Signaling_Cascade VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling_Cascade->Angiogenesis This compound This compound This compound->VEGFR This compound->PDGFR

Caption: this compound inhibits angiogenesis by blocking VEGFR and PDGFR signaling.

Experimental Protocol: CD31 Immunohistochemical Staining for Microvessel Density Assessment

This protocol outlines the key steps for performing CD31 immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections to assess microvessel density.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes to remove paraffin.
  • Rehydrate sections through a graded series of ethanol solutions: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
  • Rinse with distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) for optimal antigen exposure.
  • Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 0.5 M Tris buffer, pH 10).[8]
  • Heat the solution with the slides to 95-100°C for 20-30 minutes.
  • Allow slides to cool in the buffer for 20 minutes at room temperature.
  • Rinse with Phosphate Buffered Saline (PBS).

3. Blocking and Antibody Incubation:

  • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
  • Rinse with PBS.
  • Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
  • Incubate with the primary antibody against CD31 (e.g., rat anti-mouse CD31) diluted in blocking buffer overnight at 4°C.[9]

4. Detection:

  • Rinse with PBS.
  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG) for 30-60 minutes at room temperature.
  • Rinse with PBS.
  • Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
  • Rinse with PBS.

5. Visualization and Counterstaining:

  • Develop the color reaction using a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
  • Rinse with distilled water.
  • Counterstain with hematoxylin to visualize cell nuclei.
  • Rinse with water.

6. Dehydration and Mounting:

  • Dehydrate the sections through a graded series of ethanol and clear in xylene.
  • Mount with a permanent mounting medium.

7. Quantification of Microvessel Density (MVD):

  • Identify areas of highest neovascularization ("hot spots") at low magnification.
  • Count individual microvessels at high magnification (e.g., 200x or 400x) in several fields.
  • MVD is expressed as the average number of microvessels per field.
  • Alternatively, the total area of CD31-positive staining can be quantified using image analysis software.[9]

Experimental Workflow for Validating Anti-Angiogenic Effects

The following diagram illustrates the typical workflow for assessing the anti-angiogenic efficacy of a compound like this compound using CD31 staining in a preclinical tumor model.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_ihc Immunohistochemistry cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation in Mice Treatment_Groups Treatment Groups (Vehicle, this compound, Comparator Drug) Tumor_Implantation->Treatment_Groups Tumor_Growth_Monitoring Tumor Growth Monitoring Treatment_Groups->Tumor_Growth_Monitoring Tumor_Excision Tumor Excision and Fixation Tumor_Growth_Monitoring->Tumor_Excision Tissue_Processing Tissue Processing (FFPE) Tumor_Excision->Tissue_Processing Sectioning Microtome Sectioning Tissue_Processing->Sectioning CD31_Staining CD31 Staining Sectioning->CD31_Staining Image_Acquisition Microscopic Image Acquisition CD31_Staining->Image_Acquisition MVD_Quantification Microvessel Density (MVD) Quantification Image_Acquisition->MVD_Quantification Statistical_Analysis Statistical Analysis MVD_Quantification->Statistical_Analysis Conclusion Conclusion on Anti-Angiogenic Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for assessing anti-angiogenic effects using CD31 staining.

References

Reproducibility of Vorolanib-Induced Tumor Regression in Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of vorolanib's performance in inducing tumor regression in xenograft models, with a focus on the reproducibility of its effects. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other relevant anti-angiogenic agents.

Executive Summary

This compound, a multi-targeted tyrosine kinase inhibitor (TKI), has demonstrated consistent and reproducible dose-dependent tumor growth inhibition across a variety of preclinical xenograft models. Its primary mechanism of action involves the dual inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis. In comparative studies, this compound's efficacy is shown to be comparable to that of sunitinib, a widely used TKI, with a potentially more favorable safety profile. Complete tumor regression has been observed in specific xenograft models, such as the MV-4-11 leukemia model, highlighting its potent anti-tumor activity. This guide synthesizes available data to provide a clear overview of this compound's preclinical efficacy and its standing relative to other anti-angiogenic therapies.

Comparative Efficacy of this compound in Xenograft Models

The anti-tumor activity of this compound has been consistently observed across multiple human tumor cell line-derived xenograft models. The tables below summarize the quantitative data on tumor growth inhibition.

Table 1: Dose-Dependent Tumor Growth Inhibition by this compound in Various Xenograft Models

Cell LineTumor TypeThis compound Dose (mg/kg, bid)Tumor Growth Inhibition (%)Notes
MV-4-11Biphenotypic B myelomonocytic leukemia10Significant InhibitionHarboring FLT3-ITD mutation.
80Complete RegressionTumors completely disappeared.
HT-29Colorectal carcinoma40-160Dose-dependent inhibitionEfficacious dose range.
HCT-116Colorectal carcinomaSimilar to HT-29Dose-dependent inhibition
BxPC-3Pancreatic carcinomaSimilar to HT-29Dose-dependent inhibition
A375MelanomaSimilar to HT-29Dose-dependent inhibition
786-ORenal carcinomaSimilar to HT-29Dose-dependent inhibition
A549Lung carcinomaDose-dependent inhibitionDose-dependent inhibition

Table 2: Comparative Efficacy of this compound and Sunitinib in Xenograft Models

Xenograft ModelThis compound Dose (mg/kg, bid)Sunitinib Dose (mg/kg, qd)OutcomeReference
Multiple Models160 (80 bid)40Comparable tumor growth inhibition
MV-4-11160 (80 bid)40This compound showed similar inhibitory power

bid: twice daily; qd: once daily

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are synthesized methodologies for key experiments cited in the literature.

Human Tumor Xenograft Model Establishment
  • Cell Culture: Human tumor cell lines (e.g., HT-29, MV-4-11) are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC).

  • Animal Models: Athymic nude mice (e.g., BALB/c nude) of a specific age and weight range (e.g., 4-6 weeks old, 18-22 g) are used.

  • Tumor Cell Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of serum-free medium) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., twice weekly) by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

Drug Administration
  • Vehicle Preparation: The vehicle for drug suspension is prepared (e.g., 0.5% carboxymethylcellulose sodium).

  • Drug Formulation: this compound or comparator drugs (e.g., sunitinib) are suspended in the vehicle at the desired concentrations for oral administration.

  • Dosing Regimen: The drug suspensions are administered to the mice via oral gavage at the specified doses and schedules (e.g., this compound at 80 mg/kg twice daily; sunitinib at 40 mg/kg once daily). The control group receives the vehicle only.

  • Treatment Duration: Treatment continues for a specified period (e.g., 2-3 weeks), during which tumor growth and animal body weight are monitored.

Assessment of Anti-Tumor Efficacy
  • Tumor Volume Measurement: Tumor volumes are measured at regular intervals throughout the study.

  • Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Body Weight Monitoring: Animal body weights are recorded to assess treatment-related toxicity.

  • Statistical Analysis: Statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of the differences in tumor growth between the treatment and control groups.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Vorolanib_Mechanism_of_Action cluster_0 Tumor Cell cluster_1 Endothelial Cell cluster_2 This compound cluster_3 Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FLT3_mut Mutated FLT3 Proliferation Cell Proliferation FLT3_mut->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis This compound This compound This compound->FLT3_mut This compound->VEGFR This compound->PDGFR

Caption: this compound's dual inhibitory action on angiogenesis and cell proliferation.

Xenograft_Experimental_Workflow A Cell Culture (e.g., HT-29) B Subcutaneous Injection into Nude Mice A->B C Tumor Growth (to 100-200 mm³) B->C D Randomization into Groups C->D E Treatment Group (this compound) D->E F Control Group (Vehicle) D->F G Comparator Group (e.g., Sunitinib) D->G H Daily Dosing & Monitoring (Tumor Volume, Body Weight) E->H F->H G->H I Data Analysis (Tumor Growth Inhibition) H->I

Caption: A typical workflow for assessing the efficacy of this compound in a xenograft model.

Comparison with Alternatives

This compound's performance is best understood in the context of other TKIs targeting similar pathways.

  • Sunitinib: As a multi-targeted TKI, sunitinib has a similar inhibitory profile to this compound, targeting VEGFRs and PDGFRs. Preclinical studies show that this compound at 160 mg/kg (administered as 80 mg/kg twice daily) achieves comparable tumor growth inhibition to sunitinib at 40 mg/kg (administered once daily). A potential advantage of this compound is its reported lower toxicity, with less impact on animal body weight observed in some studies compared to sunitinib.

  • Axitinib: Axitinib is another potent VEGFR inhibitor. Comparative in vitro and in vivo angiogenesis assays have shown that this compound, sunitinib, and axitinib all effectively inhibit angiogenesis. However, they exhibit different kinase selectivity profiles. For instance, axitinib has been shown to potently inhibit TIE2, a receptor important for vascular stability, which may be an undesirable off-target effect.

  • Other Anti-Angiogenic Therapies: The field of anti-angiogenic therapy is broad and includes monoclonal antibodies like bevacizumab. While direct comparative xenograft studies with this compound are less common, TKIs like this compound offer the advantage of oral administration and the ability to inhibit multiple receptor tyrosine kinases simultaneously.

Conclusion

The available preclinical data strongly support the reproducible and potent anti-tumor efficacy of this compound in a variety of xenograft models. Its dose-dependent inhibition of tumor growth and, in some cases, induction of complete tumor regression, underscore its potential as a cancer therapeutic. The mechanism of action, primarily through the inhibition of VEGFR and PDGFR pathways, is well-established. When compared to other TKIs like sunitinib, this compound demonstrates comparable efficacy with a potentially improved safety profile. Further research and clinical trials will continue to delineate the full therapeutic potential of this compound in various cancer types.

Vorolanib in Advanced Renal Cell Carcinoma: A Comparative Analysis of Phase 2/3 Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the CONCEPT trial, comparing Vorolanib in combination and as a monotherapy against Everolimus for patients with advanced renal cell carcinoma who have progressed on prior VEGFR-TKI therapy.

This guide provides a comprehensive analysis of the clinical trial data for this compound in the treatment of advanced renal cell carcinoma (RCC), with a focus on the pivotal Phase 2/3 CONCEPT study. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound in combination with Everolimus and as a monotherapy against the standard-of-care mTOR inhibitor, Everolimus. Supporting experimental data, detailed methodologies, and visualizations of key biological pathways and trial design are presented to offer a thorough understanding of this compound's clinical profile in this indication.

Executive Summary

The combination of this compound, a multi-targeted tyrosine kinase inhibitor (TKI), with Everolimus has demonstrated a statistically significant improvement in Progression-Free Survival (PFS) and Objective Response Rate (ORR) compared to Everolimus alone in patients with advanced or metastatic RCC who have failed prior VEGFR-TKI therapy.[1] The Phase 3 CONCEPT trial data indicates that the dual-pathway inhibition of VEGFR/PDGFR by this compound and mTOR by Everolimus provides a synergistic anti-tumor effect.[2][3] While this compound monotherapy did not show a significant improvement in PFS over Everolimus, the combination therapy's efficacy suggests a promising new treatment strategy for this patient population, albeit with a higher incidence of adverse events.[1]

Comparative Efficacy Analysis

The CONCEPT study, a randomized, double-blind, multicenter Phase 3 trial, enrolled 399 patients with advanced or metastatic RCC who had received one prior VEGFR-TKI.[1] Patients were randomized in a 1:1:1 ratio to receive either this compound plus Everolimus, this compound monotherapy, or Everolimus monotherapy.[1]

Table 1: Progression-Free Survival (PFS)

Treatment ArmMedian PFS (Months)95% Confidence Interval (CI)Hazard Ratio (HR) vs. Everolimusp-value vs. Everolimus
This compound + Everolimus10.08.2 - 10.40.700.0171
This compound Monotherapy6.44.6 - 8.30.940.6856
Everolimus Monotherapy6.44.7 - 8.3--

Data sourced from the CONCEPT Phase 3 trial.[1][4]

Table 2: Objective Response Rate (ORR)

Treatment ArmORR (%)95% Confidence Interval (CI)p-value vs. Everolimus
This compound + Everolimus24.8%-0.0003
This compound Monotherapy10.5%-0.5278
Everolimus Monotherapy8.3%--

Data sourced from the CONCEPT Phase 3 trial.[1][4]

Safety and Tolerability Profile

The combination of this compound and Everolimus was associated with a higher incidence of grade 3 or higher treatment-related adverse events (TRAEs) compared to either monotherapy.

Table 3: Grade 3 or Higher Treatment-Related Adverse Events (TRAEs)

Treatment ArmIncidence of Grade 3+ TRAEs
This compound + Everolimus72.2%
This compound Monotherapy39.1%
Everolimus Monotherapy53.4%

Data sourced from the CONCEPT Phase 3 trial.[1]

Common TRAEs observed in the combination arm included proteinuria, leukopenia, hypercholesterolemia, increased low-density lipoprotein, hypertriglyceridemia, hyperglycemia, and fatigue.[2][5]

Mechanism of Action and Signaling Pathways

This compound is a potent oral TKI that targets multiple receptor tyrosine kinases, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6][7][8] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] By inhibiting VEGFR and PDGFR, this compound disrupts tumor angiogenesis and growth.[6][8] Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key protein that regulates cell growth, proliferation, and survival.[3] The combination of this compound and Everolimus targets two distinct and critical pathways in RCC progression.

This compound and Everolimus Signaling Pathway Inhibition Simplified Signaling Pathway Inhibition in RCC cluster_0 Tumor Cell cluster_1 Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Cell Growth & Proliferation Cell Growth & Proliferation Cell Growth & Proliferation->Tumor Growth PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway->Cell Growth & Proliferation This compound This compound This compound->VEGFR This compound->PDGFR Everolimus Everolimus Everolimus->PI3K/Akt/mTOR Pathway

Caption: Dual inhibition of angiogenesis and cell proliferation pathways by this compound and Everolimus.

Experimental Protocols of the CONCEPT Study

The CONCEPT (NCT03095040) study was a randomized, double-blind, multicenter, Phase 2/3 trial.[1][3][4]

Patient Population:

  • Patients with histologically or cytologically confirmed advanced or metastatic clear-cell RCC.[2]

  • Disease progression after one prior VEGFR-TKI therapy.[1][3]

  • Exclusion of patients with brain metastases.[1]

Study Design:

  • Randomization: Patients were randomized 1:1:1 to one of three treatment arms.[1][4]

    • Arm 1: this compound (200 mg orally, once daily) + Everolimus (5 mg orally, once daily).[4]

    • Arm 2: this compound (200 mg orally, once daily) + Placebo.[3]

    • Arm 3: Everolimus (5 mg orally, once daily) + Placebo.[3]

  • Stratification: Randomization was stratified by Memorial Sloan Kettering Cancer Center (MSKCC) risk scores.[3]

  • Blinding: The study was double-blinded.[3]

Endpoints:

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent review committee based on RECIST v1.1.[1]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.

CONCEPT_Trial_Workflow CONCEPT Clinical Trial Workflow Patient_Screening Patient Screening (Advanced/Metastatic RCC, 1 prior VEGFR-TKI) Randomization Randomization (1:1:1) Stratified by MSKCC risk score Patient_Screening->Randomization Arm_A Arm A: This compound + Everolimus Randomization->Arm_A Arm_B Arm B: This compound + Placebo Randomization->Arm_B Arm_C Arm C: Everolimus + Placebo Randomization->Arm_C Treatment Treatment until Disease Progression or Unacceptable Toxicity Arm_A->Treatment Arm_B->Treatment Arm_C->Treatment Data_Collection Data Collection: PFS, ORR, OS, Safety Treatment->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Workflow of the randomized, double-blind, three-arm CONCEPT clinical trial.

Conclusion

The combination of this compound with Everolimus represents a significant advancement in the second-line treatment of advanced renal cell carcinoma for patients who have progressed on a prior VEGFR-TKI. The CONCEPT trial provides robust evidence for the superior efficacy of this combination in terms of Progression-Free Survival and Objective Response Rate compared to Everolimus monotherapy. While the safety profile of the combination therapy requires careful management, the data supports the rationale of dual-pathway inhibition to overcome potential resistance mechanisms and improve patient outcomes. Further investigation into long-term survival data and patient-reported outcomes will continue to refine the clinical positioning of this promising therapeutic strategy.

References

A Head-to-Head Comparison of Vorolanib and Bevacizumab in Angiogenesis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vorolanib and Bevacizumab, two key inhibitors of angiogenesis. This document synthesizes experimental data to evaluate their performance in various angiogenesis models.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and various ocular diseases.[1][2] Consequently, inhibiting angiogenesis has become a cornerstone of many therapeutic strategies.[2] This guide focuses on a head-to-head comparison of two distinct anti-angiogenic agents: this compound (CM082), a multi-targeted tyrosine kinase inhibitor, and Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor A (VEGF-A).[1][3]

Mechanism of Action: A Tale of Two Strategies

This compound and Bevacizumab employ fundamentally different mechanisms to disrupt the angiogenesis signaling cascade.

This compound is an orally bioavailable small molecule that functions as a multi-kinase inhibitor, primarily targeting all isoforms of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][4][5][6] By binding to the ATP-binding site of these receptor tyrosine kinases, this compound inhibits their activation and downstream signaling, thereby blocking endothelial cell proliferation, migration, and new blood vessel formation.[1][7] Its action is intracellular, preventing the signal transduction cascade from within the cell.

Bevacizumab , in contrast, is a humanized monoclonal antibody that acts extracellularly.[3][8] It specifically binds to and neutralizes the VEGF-A ligand, preventing it from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[2][3][8] This sequestration of VEGF-A effectively inhibits the initiation of the signaling cascade that drives angiogenesis.[9]

Signal_Transduction_Pathway cluster_this compound This compound's Mechanism of Action cluster_bevacizumab Bevacizumab's Mechanism of Action VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Intracellular Signaling Intracellular Signaling VEGFR->Intracellular Signaling Activates This compound This compound This compound->VEGFR Inhibits Angiogenesis Angiogenesis Intracellular Signaling->Angiogenesis Promotes VEGF_B VEGF-A VEGFR_B VEGFR VEGF_B->VEGFR_B Binding Blocked Bevacizumab Bevacizumab Bevacizumab->VEGF_B Sequesters Intracellular Signaling_B Intracellular Signaling VEGFR_B->Intracellular Signaling_B Activation Inhibited Angiogenesis_B Angiogenesis Intracellular Signaling_B->Angiogenesis_B Inhibited Experimental_Workflow cluster_invitro In Vitro Angiogenesis Assays HUVEC_Culture HUVEC Culture Proliferation_Assay Proliferation Assay (MTT) HUVEC_Culture->Proliferation_Assay Migration_Assay Migration Assay (Wound Healing) HUVEC_Culture->Migration_Assay Tube_Formation_Assay Tube Formation Assay (Matrigel) HUVEC_Culture->Tube_Formation_Assay Data_Analysis Data Analysis and Comparison Proliferation_Assay->Data_Analysis Migration_Assay->Data_Analysis Tube_Formation_Assay->Data_Analysis CAM_Assay Chorioallantoic Membrane (CAM) Assay CAM_Assay->Data_Analysis Xenograft_Model Tumor Xenograft Model (Mice) Xenograft_Model->Data_Analysis Retinopathy_Model Retinopathy Model (Rats/Zebrafish) Retinopathy_Model->Data_Analysis

References

Unlocking Precision Oncology: A Guide to Biomarker Discovery for Predicting Vorolanib Therapy Response

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of potential biomarkers for predicting patient response to Vorolanib, a multi-targeted tyrosine kinase inhibitor. By objectively examining available data and outlining experimental methodologies, this document aims to facilitate the identification of patient populations most likely to benefit from this anti-angiogenic therapy.

This compound is an oral, multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis.[1][2] Its efficacy has been investigated in various solid tumors, including renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC), often in combination with other therapeutic agents.[3][4] The identification of predictive biomarkers is crucial for optimizing patient selection and improving clinical outcomes with this compound therapy.

The Landscape of Predictive Biomarkers for Anti-Angiogenic Therapies

Predictive biomarkers are measurable characteristics that can forecast the likely benefit from a specific treatment, as opposed to prognostic biomarkers which indicate a patient's likely outcome regardless of the therapy received.[1][5] For anti-angiogenic agents like this compound, the search for predictive biomarkers has focused on several key areas:

  • Circulating Angiogenic Factors: The levels of pro-angiogenic proteins in the blood, such as VEGF and Placental Growth Factor (PlGF), are being investigated as potential indicators of tumor reliance on the VEGF pathway.

  • Tumor-Based Markers: The expression levels of VEGFR and PDGFR within the tumor tissue itself could logically correlate with sensitivity to a drug that targets these receptors.

  • Genetic Markers: Single Nucleotide Polymorphisms (SNPs) in genes involved in angiogenesis, such as the VEGF gene, may influence an individual's response to anti-angiogenic therapies.

  • Dynamic Biomarkers: Changes in the levels of certain markers during treatment may provide an early indication of therapeutic response or resistance.

Comparative Analysis of Potential Biomarkers for this compound

While dedicated biomarker studies for this compound are still emerging, data from clinical trials and preclinical research offer initial insights. The following tables summarize the current, albeit limited, quantitative data and provide a framework for comparison with other anti-angiogenic therapies.

Table 1: Clinical Trial Efficacy Data for this compound in Key Indications

Clinical TrialIndicationTreatment ArmOutcome MeasureResult
CONCEPT (NCT03095040) [4]Metastatic Renal Cell Carcinoma (mRCC)This compound + EverolimusMedian Progression-Free Survival (PFS)10.0 months
Everolimus MonotherapyMedian PFS6.4 months
This compound + EverolimusObjective Response Rate (ORR)24.8%
Everolimus MonotherapyORR8.3%
Phase 1b (NCT03511222) [1]Advanced Solid TumorsThis compound + Pembrolizumab/NivolumabORR15.4% (2/13 patients)
Disease Control Rate (DCR)61.5% (8/13 patients)
Phase 1/2 (NCT03583086) [1]IO-naïve NSCLCThis compound + NivolumabORR33% (2/6 patients)

Note: The CONCEPT trial demonstrated a significant improvement in PFS and ORR for the combination of this compound and everolimus in patients with mRCC who had progressed on a prior VEGFR TKI.[4] The Phase 1b study in advanced solid tumors showed promising disease control.[1] Notably, in the Phase 1/2 trial in thoracic malignancies, the combination of this compound and nivolumab nearly doubled the response rate in immunotherapy-naïve NSCLC patients compared to historical data for nivolumab alone.[1] However, specific biomarker correlates for these responses have not yet been fully published.

Experimental Protocols for Biomarker Discovery

To facilitate further research, this section details the methodologies for key experiments used in the discovery and validation of potential biomarkers for this compound and other anti-angiogenic therapies.

Measurement of Circulating Angiogenic Factors (VEGF, PlGF) by ELISA

Objective: To quantify the concentration of VEGF and PlGF in patient plasma or serum.

Methodology:

  • Sample Collection and Preparation: Collect whole blood in EDTA- or serum-separator tubes. Centrifuge to separate plasma or serum and store at -80°C until analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well microplate with a capture antibody specific for the target protein (VEGF or PlGF).

    • Wash the plate to remove unbound antibody.

    • Block non-specific binding sites.

    • Add patient samples and standards to the wells and incubate.

    • Wash the plate to remove unbound sample components.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate to remove unbound detection antibody.

    • Add a substrate that reacts with the enzyme to produce a measurable colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to interpolate the concentration of the target protein in the patient samples.

Immunohistochemistry (IHC) for VEGFR and PDGFR Expression in Tumor Tissue

Objective: To determine the expression level and localization of VEGFR and PDGFR proteins in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Methodology:

  • Tissue Preparation: Cut 4-5 µm sections from FFPE tumor blocks and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions.

  • Antigen Retrieval: Use heat-induced epitope retrieval (HIER) with an appropriate buffer (e.g., citrate buffer, pH 6.0) to unmask the antigenic sites.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies specific for VEGFR and PDGFR at an optimized dilution and duration.

  • Secondary Antibody and Detection: Apply a secondary antibody conjugated to a detection system (e.g., HRP-polymer) followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a coverslip.

  • Scoring: Evaluate the staining intensity and the percentage of positive tumor cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.

Analysis of VEGF Gene Single Nucleotide Polymorphisms (SNPs)

Objective: To identify specific SNPs in the VEGF gene from patient genomic DNA.

Methodology:

  • DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes or other patient-derived samples.

  • Genotyping:

    • Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): Amplify the DNA region containing the SNP of interest using PCR. Digest the PCR product with a restriction enzyme that recognizes one of the SNP alleles. Analyze the resulting fragments by gel electrophoresis to determine the genotype.

    • TaqMan SNP Genotyping Assays: Utilize allele-specific fluorescent probes in a real-time PCR reaction to discriminate between the different SNP alleles.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome or targeted sequencing can identify a wide range of genetic variations, including SNPs in the VEGF gene and other angiogenesis-related genes.

Visualizing the Path to Personalized this compound Therapy

To illustrate the key concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Vorolanib_Signaling_Pathway This compound Signaling Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_this compound Therapeutic Intervention cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds to Angiogenesis Angiogenesis (Tumor Blood Supply) VEGFR->Angiogenesis Activates PDGFR->Angiogenesis Activates This compound This compound This compound->VEGFR Inhibits This compound->PDGFR Inhibits Biomarker_Discovery_Workflow Biomarker Discovery Workflow for this compound cluster_patient Patient Cohort cluster_samples Sample Collection cluster_analysis Biomarker Analysis cluster_correlation Data Correlation cluster_validation Validation Patients Patients Treated with this compound Blood Blood Samples (Plasma/Serum, PBMCs) Patients->Blood Tumor Tumor Tissue (FFPE) Patients->Tumor Circulating Circulating Biomarkers (ELISA, NGS) Blood->Circulating Tissue Tissue Biomarkers (IHC, NGS) Tumor->Tissue Correlation Correlate Biomarker Data with Clinical Outcomes (ORR, PFS, DCR) Circulating->Correlation Tissue->Correlation Validation Validation in Independent Cohorts Correlation->Validation Biomarker_Response_Relationship Logical Relationship of Biomarkers and this compound Response cluster_biomarker Potential Predictive Biomarkers cluster_response Predicted Response to this compound High_VEGF High Circulating VEGF/PlGF Good_Response Favorable Response (e.g., Tumor Shrinkage, Prolonged PFS) High_VEGF->Good_Response May Predict High_VEGFR High Tumor VEGFR/PDGFR Expression High_VEGFR->Good_Response May Predict Specific_SNP Specific VEGF Gene Polymorphisms Specific_SNP->Good_Response May Predict Poor_Response Poor Response Low_VEGF Low Circulating VEGF/PlGF Low_VEGF->Poor_Response May Predict Low_VEGFR Low Tumor VEGFR/PDGFR Expression Low_VEGFR->Poor_Response May Predict Other_SNP Other VEGF Gene Polymorphisms Other_SNP->Poor_Response May Predict

References

A Comparative Analysis of the Safety Profiles of Vorolanib and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Vorolanib, a multi-targeted tyrosine kinase inhibitor (TKI), with other established TKIs, including Sunitinib, Sorafenib, and Pazopanib. The information herein is supported by data from clinical trials and meta-analyses to aid researchers and drug development professionals in their understanding of the relative safety of these agents.

Executive Summary

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), crucial mediators of tumor angiogenesis.[1] Preclinical and early-phase clinical data suggest that this compound may offer a manageable safety profile, potentially differing from other TKIs in its class. This guide will delve into a comparative analysis of treatment-related adverse events (TRAEs), highlighting the quantitative differences observed in clinical studies.

Comparative Safety Data

The following tables summarize the incidence of common adverse events associated with this compound, Sunitinib, Sorafenib, and Pazopanib, as reported in various clinical trials and meta-analyses. It is important to note that direct head-to-head comparative safety data for this compound against the other TKIs is limited. The data presented for this compound is from Phase I and II trials, while the data for Sunitinib, Sorafenib, and Pazopanib is derived from a broader range of studies, including Phase III trials and meta-analyses. Therefore, cross-trial comparisons should be interpreted with caution due to potential differences in study populations, methodologies, and dosing regimens.

Table 1: Comparison of Common Treatment-Related Adverse Events (All Grades, %)

Adverse EventThis compoundSunitinibSorafenibPazopanib
Fatigue/Asthenia29%[2]15-55%25-43%69%
Diarrhea21%[2]10-40%8-55%52-70%
Nausea23%[2]6-45%19-24%26-51%
HypertensionPortal Hypertension (Grade 3: 4%)[3]4-27%2-10%33-54%
Hand-Foot SyndromeNot Reported4-8%8%Not a prominent AE
Proteinuria4% (Grade 3)[2]Not a prominent AENot a prominent AENot a prominent AE
Hair color changesCommon[3]Not a prominent AENot a prominent AE38%
HypertriglyceridemiaCommon[3]Not a prominent AENot a prominent AENot a prominent AE

Note: The incidence rates for Sunitinib, Sorafenib, and Pazopanib are presented as ranges to reflect the variability across different studies.

Table 2: Comparison of Grade 3 or Higher Treatment-Related Adverse Events (%)

Adverse EventThis compoundSunitinibSorafenibPazopanib
Fatigue/AstheniaNot Specified5-11%Not Specified10%
DiarrheaNot Specified4-10%6-8%10%
HypertensionPortal Hypertension: 4%[3]4-13%2%31-33%
Hand-Foot SyndromeNot Reported4%8%Not a prominent AE
Proteinuria4%[2]Not a prominent AENot a prominent AENot a prominent AE
ALT/AST ElevationNot SpecifiedNot SpecifiedNot Specified14-16%

Experimental Protocols for Safety Assessment in TKI Clinical Trials

The safety of TKIs in clinical trials is systematically monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system allows for consistent reporting and comparison of adverse events across different studies and drugs.

General Monitoring Protocol:
  • Baseline Assessments: Before initiating treatment, patients undergo a comprehensive evaluation, including a physical examination, complete blood count (CBC) with differential, comprehensive metabolic panel (including liver and renal function tests), urinalysis, and thyroid function tests. A baseline electrocardiogram (ECG) is also standard to assess cardiac function.

  • On-Treatment Monitoring: Patients are closely monitored throughout the treatment period. The frequency of monitoring is typically higher during the initial cycles and then may be adjusted based on the patient's tolerance and the specific TKI's known toxicity profile. This includes:

    • Weekly/Bi-weekly: CBC, comprehensive metabolic panel, and blood pressure monitoring for the first 1-2 cycles.

    • Every Cycle (e.g., every 4 weeks): Physical examination, CBC, comprehensive metabolic panel, urinalysis, and thyroid function tests.

  • Adverse Event Grading: All adverse events are graded for severity on a scale of 1 to 5 according to the CTCAE.

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADLs).

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADLs.

    • Grade 4: Life-threatening consequences; urgent intervention indicated.

    • Grade 5: Death related to AE.

  • Dose Modifications: The protocol specifies dose interruption, reduction, or discontinuation criteria based on the grade and type of adverse event.

Specific Organ System Monitoring:
  • Cardiac Safety: Due to the known risk of cardiovascular events with some TKIs, cardiac monitoring is a critical component of safety assessment. This often includes:

    • Regular ECGs to monitor for QT interval prolongation.

    • Echocardiograms or multigated acquisition (MUGA) scans to assess left ventricular ejection fraction (LVEF) at baseline and periodically during treatment, especially for patients with pre-existing cardiac conditions or those receiving TKIs with a known risk of cardiotoxicity.

    • Close monitoring of blood pressure.

  • Hepatic Safety: Liver function tests (ALT, AST, bilirubin) are monitored regularly to detect potential drug-induced liver injury. Protocols define specific thresholds for these markers that would trigger dose modifications or treatment discontinuation.

  • Renal Safety: Renal function is monitored through serum creatinine and urinalysis for proteinuria.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the primary signaling pathways inhibited by this compound and other compared TKIs. Understanding these pathways is crucial for comprehending both the on-target efficacy and the potential off-target toxicities of these drugs.

Vorolanib_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K This compound This compound This compound->VEGFR This compound->PDGFR Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Sunitinib_Sorafenib_Pazopanib_Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors TKIs cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR->RAS PDGFR->PI3K cKIT->PI3K FLT3 FLT3 FLT3->PI3K RET RET RET->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Sunitinib->FLT3 Sunitinib->RET Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->cKIT RAF RAF Sorafenib->RAF Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKIT RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

References

Independent Validation of Vorolanib's Potency Against VEGFR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vorolanib's potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with other prominent inhibitors. The information presented is collated from independent validation studies to support informed decisions in research and drug development.

Executive Summary

This compound is an oral, multi-kinase inhibitor targeting receptor tyrosine kinases, including all VEGFR isoforms, which are pivotal in angiogenesis.[1][2] Its mechanism of action involves the inhibition of these kinases, thereby disrupting the signaling pathways essential for new blood vessel formation, a critical process for tumor growth.[1] Preclinical studies have demonstrated this compound's competitive binding and inhibitory activities against key angiogenic kinases.[3] This guide focuses on the independent validation of its potency against VEGFR2, a crucial mediator of angiogenesis, and compares its performance with other well-known VEGFR2 inhibitors, Sunitinib and Axitinib.

Comparative Potency Against VEGFR2

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of this compound, Sunitinib, and Axitinib against VEGFR2 as reported in various independent studies. It is important to note the variability in reported IC50 values, which can be attributed to different experimental conditions and assay formats.

CompoundVEGFR2 IC50 (nM)Reference(s)
This compound 1.12, 52, 76[3][4][5]
Sunitinib 10, 17.25, 43, 110[3][4][5]
Axitinib 0.2, 2.4, 7.3[4][5]

Experimental Methodologies

The determination of VEGFR2 inhibition potency involves various in vitro assays. Below are the detailed protocols for the key experiments cited in the validation studies.

In Vitro Kinase Inhibition Assay (HotSpot™ Assay)

This assay is utilized to measure the direct inhibitory effect of a compound on the kinase activity of VEGFR2.

Protocol:

  • Preparation of Reagents : Recombinant human VEGFR2 enzyme, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase buffer. The test compounds (this compound, Sunitinib, Axitinib) are serially diluted to various concentrations.

  • Kinase Reaction : The VEGFR2 enzyme is pre-incubated with the test compound for a specified period (e.g., 10-15 minutes) at room temperature. The kinase reaction is initiated by adding the substrate peptide and ATP.

  • Incubation : The reaction mixture is incubated for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection : The amount of phosphorylated substrate is quantified. This is often achieved by using a phosphospecific antibody that recognizes the phosphorylated substrate. The detection method can be fluorescence-based (e.g., HTRF) or luminescence-based (e.g., Kinase-Glo).

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Sprouting Assay

This cell-based assay assesses the anti-angiogenic potential of a compound by measuring its ability to inhibit the formation of capillary-like structures.

Protocol:

  • HUVEC Spheroid Formation : HUVECs are cultured in a hanging drop or a non-adherent round-bottom plate to form spheroids.

  • Embedding Spheroids : The HUVEC spheroids are embedded in a collagen or fibrin gel matrix in a multi-well plate.

  • Treatment : The gel is overlaid with a culture medium containing VEGF to induce sprouting. The test compounds (this compound, Sunitinib, Axitinib) are added to the medium at various concentrations.

  • Incubation : The plate is incubated for a period of 24-48 hours to allow for the formation of sprouts.

  • Visualization and Quantification : The sprouts are visualized using a microscope, and images are captured. The extent of sprouting is quantified by measuring parameters such as the cumulative sprout length, number of sprouts, or the area covered by the sprouts.

  • Data Analysis : The inhibition of sprouting is calculated for each compound concentration relative to the VEGF-stimulated control. The IC50 value is determined from the dose-response curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the VEGFR2 signaling pathway and the experimental workflow for determining VEGFR2 inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits VEGFR2_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (VEGFR2, Substrate, ATP) preincubation Pre-incubate VEGFR2 with Compound reagents->preincubation compounds Serially Dilute Test Compounds compounds->preincubation initiation Initiate Reaction (Add Substrate & ATP) preincubation->initiation incubation Incubate at 30°C initiation->incubation quantification Quantify Substrate Phosphorylation incubation->quantification analysis Calculate % Inhibition quantification->analysis ic50 Determine IC50 Value analysis->ic50

References

Safety Operating Guide

Proper Disposal Procedures for Vorolanib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Vorolanib is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, grounded in safety data sheet recommendations and general laboratory best practices.

This compound (also known as X-82 or CM-082) is an oral, multi-kinase inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[1] Adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks. While some safety data sheets (SDS) classify this compound as not a hazardous substance, others identify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] Therefore, treating it with caution is the most prudent approach.

Immediate Safety and Handling Protocols

Prior to disposal, proper handling is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Always use the following PPE when handling this compound:

  • Eye Protection: Safety goggles with side-shields.[2][3]

  • Hand Protection: Protective gloves.[2][3]

  • Body Protection: Impervious clothing.[2][3]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[2][3]

Engineering Controls: Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[2][3][4] An accessible safety shower and eye wash station should be available.[2][3]

Step-by-Step Disposal Procedure for this compound

The primary directive for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations.[2][4] The following steps provide a general framework for compliant disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Preparing for Disposal (Unused/Expired Compound):

    • For unused or expired this compound, the recommended method is disposal via an approved waste disposal plant.[2]

    • Following general safe medication disposal guidelines, do not flush this compound down the toilet or drain, as it is very toxic to aquatic life.[2][5]

    • To render the compound less appealing and to prepare it for pickup by a certified waste management service, mix the this compound powder or solution with an unappealing substance like dirt, cat litter, or used coffee grounds.[5][6] Do not crush tablets or capsules if applicable.[6]

  • Containerization and Labeling:

    • Place the mixture into a sealed container, such as a sealed plastic bag or a closable, leak-proof bottle.[5][6]

    • Clearly label the container as "Hazardous Waste" and include the name "this compound." Ensure all original personal or prescription information is scratched out or removed from original packaging.[5][6]

  • Disposal of Contaminated Materials:

    • All disposable materials that have come into contact with this compound, such as gloves, bench paper, and empty containers, should be collected in a designated, sealed hazardous waste container.

    • For contaminated packaging, recycling or disposal should be conducted in accordance with prevailing regulations.[2][4]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste contractor.

Accidental Release and Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2][3][4]

  • Utilize Full PPE: Wear the personal protective equipment outlined above.[2][3][4]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2][3][4]

  • Clean-up:

    • For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[3][4]

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[3][4]

  • Disposal: Collect all contaminated materials and dispose of them as hazardous waste according to the procedures in Section 13 of the SDS.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, relevant to its handling and storage prior to disposal.

PropertyDataSource
Molecular Formula C₂₃H₂₆FN₅O₃[2][3]
Molecular Weight 439.49 g/mol [2][3]
Storage Temperature Powder: -20°C (for up to 3 years) In Solvent: -80°C (for up to 1 year)[1][2][4]
Solubility in DMSO 89 mg/mL (202.54 mM)[1]
Solubility in Ethanol 5 mg/mL[1]
Solubility in Water <1 mg/mL[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of this compound for in vitro experiments. The resulting waste from this procedure must be disposed of following the guidelines above.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS No. 1013920-15-4)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate Required Mass: Using the molecular weight of this compound (439.49 g/mol ), calculate the mass needed to prepare the desired volume and concentration. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 439.49 g/mol = 0.0043949 g = 4.39 mg.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 4.4 mg of this compound powder into the tube. Record the exact weight.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 4.40 mg, add 1.001 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be used if necessary, but check for compound stability under such conditions.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

VorolanibDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated (Compound, Contaminated Labware, PPE) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always Start with Safety spill Accidental Spill Occurs start->spill segregate Step 2: Segregate as Hazardous Chemical Waste ppe->segregate prepare Step 3: Prepare for Disposal (Mix with inert material, e.g., cat litter) segregate->prepare containerize Step 4: Place in a Labeled, Sealed Hazardous Waste Container prepare->containerize ehs_pickup Step 5: Arrange for Pickup by Environmental Health & Safety (EHS) containerize->ehs_pickup spill->ppe Ensure PPE is worn spill_kit Follow Spill Protocol: Contain, Absorb, Decontaminate spill->spill_kit spill_kit->containerize Dispose of cleanup materials as hazardous waste end Proper & Compliant Disposal ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Vorolanib

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vorolanib

For researchers, scientists, and drug development professionals engaged in work with this compound, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, adherence to the following PPE and engineering controls is mandatory to minimize exposure and ensure safety.

Control TypeSpecification
Engineering Controls Work in a well-ventilated area. An accessible safety shower and eye wash station are essential.[1][2]
Eye Protection Safety goggles equipped with side-shields should be worn.[1][2]
Hand Protection Use protective gloves.
Skin and Body Protection Wear impervious clothing to prevent skin contact.[1][2]
Respiratory Protection A suitable respirator is required to prevent inhalation of dust or aerosols.[1][2]
Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Precautions for Safe Handling:

  • Avoid the formation of dust and aerosols.[1][2][3]

  • Prevent contact with skin, eyes, and clothing.[1][2][3]

  • Do not inhale dust, vapors, mist, or gas.[1][3]

  • Ensure the use of appropriate exhaust ventilation in the handling area.[1][2][3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

Conditions for Safe Storage:

  • Keep the container tightly sealed.[1][2]

  • Store in a cool, well-ventilated place.[1][2]

  • Protect from direct sunlight and sources of ignition.[1][2]

  • Recommended storage temperature for the powder form is -20°C.[1][2]

Emergency and First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek prompt medical attention.[1][2]
Skin Contact Rinse the affected skin thoroughly with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1][2]
Inhalation Move the exposed person to fresh air immediately. If breathing is difficult, provide respiratory support. Do not use mouth-to-mouth resuscitation. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill and Disposal Procedures

Accidental Release Measures: In case of a spill, use full personal protective equipment.[1][3] Evacuate personnel to a safe area and ensure adequate ventilation.[1][3] Prevent further leakage or spillage if it is safe to do so.[1][3] Keep the substance away from drains and water courses.[1][2][3] For containment and cleanup, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1][3] Decontaminate surfaces and equipment by scrubbing with alcohol.[3]

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]

This compound Handling Workflow

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.

Vorolanib_Handling_Workflow A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weighing and Aliquoting C->D E Experimental Procedure D->E F Decontaminate Workspace and Equipment E->F G Segregate and Label Waste F->G I Doff and Dispose of PPE F->I H Dispose of Waste per Regulations G->H I->H

Caption: Standard workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.